Product packaging for (R,R)-Cilastatin(Cat. No.:CAS No. 107872-23-1)

(R,R)-Cilastatin

Cat. No.: B1144943
CAS No.: 107872-23-1
M. Wt: 358.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R,R)-Cilastatin, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₆N₂O₅S and its molecular weight is 358.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

107872-23-1

Molecular Formula

C₁₆H₂₆N₂O₅S

Molecular Weight

358.45

Synonyms

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_

Origin of Product

United States

Foundational & Exploratory

(R,R)-Cilastatin's Inhibition of Dehydropeptidase-I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilastatin, specifically the (R,R)-enantiomer, is a potent and selective inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme responsible for the metabolism of certain carbapenem antibiotics, most notably imipenem. This guide provides an in-depth analysis of the mechanism of DHP-I inhibition by (R,R)-Cilastatin, including quantitative kinetic data, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical processes. Understanding this mechanism is critical for the development of new carbapenem antibiotics and for optimizing existing therapeutic strategies.

Mechanism of Action: Competitive Inhibition

This compound acts as a reversible, competitive inhibitor of dehydropeptidase-I.[1] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the substrate (e.g., imipenem) for binding. The structural similarity between cilastatin and the dehydropeptide substrates of DHP-I is the basis for its inhibitory activity.

The key features of this inhibitory mechanism are:

  • Reversibility: The binding of cilastatin to the DHP-I active site is non-covalent and reversible.

  • Competition: Cilastatin and the natural substrate cannot bind to the enzyme simultaneously.

  • Effect on Kinetic Parameters: In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged. This is because the inhibition can be overcome by increasing the substrate concentration.

Quantitative Inhibition Data

The potency of this compound as a DHP-I inhibitor has been quantified through various kinetic studies. The following table summarizes a key inhibitory constant.

InhibitorEnzymeInhibition TypeIC50
This compoundRenal Dehydropeptidase-ICompetitive, Reversible0.1 µM[1]

Note: The IC50 (half maximal inhibitory concentration) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

The determination of the kinetic parameters of DHP-I inhibition by this compound involves a series of well-defined biochemical assays.

Purification of Dehydropeptidase-I

Accurate kinetic studies necessitate a purified enzyme preparation. DHP-I can be isolated and purified from renal cortex tissue (e.g., porcine or human) through a multi-step process.

General Protocol Outline:

  • Homogenization: Renal cortex tissue is homogenized in a suitable buffer to release the membrane-bound DHP-I.

  • Solubilization: The membrane fraction is treated with a solubilizing agent (e.g., a detergent) to extract the enzyme.

  • Chromatography: The solubilized enzyme is subjected to a series of column chromatography steps for purification. These may include:

    • Ion-exchange chromatography

    • Affinity chromatography

    • Gel filtration chromatography

  • Purity Assessment: The purity of the final enzyme preparation is assessed by techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

Dehydropeptidase-I Activity Assay

The enzymatic activity of DHP-I is typically measured by monitoring the hydrolysis of a substrate over time. A common method is a spectrophotometric assay.

Spectrophotometric Assay Protocol:

  • Substrate: A suitable substrate for DHP-I is used, such as glycyldehydrophenylalanine. The hydrolysis of this substrate leads to a change in absorbance at a specific wavelength (e.g., 275 nm).

  • Reaction Mixture: A reaction mixture is prepared containing the purified DHP-I, the substrate, and a buffer to maintain a constant pH.

  • Measurement: The change in absorbance over time is monitored using a spectrophotometer. The initial reaction velocity (v0) is determined from the linear portion of the absorbance versus time plot.

Determination of Inhibition Kinetics (Ki)

To determine the inhibition constant (Ki) for a competitive inhibitor like cilastatin, a series of enzyme activity assays are performed at varying substrate and inhibitor concentrations.

Protocol for Ki Determination:

  • Varying Substrate and Inhibitor Concentrations: Set up a series of reaction mixtures with a fixed concentration of purified DHP-I.

    • Vary the concentration of the substrate (e.g., glycyldehydrophenylalanine) across a range of concentrations (typically bracketing the Km value).

    • For each substrate concentration, perform the assay in the absence of the inhibitor (control) and in the presence of several different fixed concentrations of this compound.

  • Measure Initial Velocities: Determine the initial velocity (v0) for each reaction condition.

  • Data Analysis (Lineweaver-Burk Plot): The data is typically analyzed using a double reciprocal plot, also known as a Lineweaver-Burk plot (1/v0 vs. 1/[S]).

    • Plot 1/v0 on the y-axis against 1/[S] on the x-axis for each inhibitor concentration.

    • For a competitive inhibitor, the resulting lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).

  • Ki Calculation: The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plots or by using non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Mechanism of Competitive Inhibition

competitive_inhibition E Free Enzyme (DHP-I) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Imipenem) ES->E - S P Product ES->P k_cat I Inhibitor (this compound) EI->E - I

Caption: Competitive inhibition of DHP-I by this compound.

Experimental Workflow for Kinetic Analysis

kinetic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_DHP Purify DHP-I Enzyme Run_Assays Run Spectrophotometric Assays (Varying [S] and [I]) Purify_DHP->Run_Assays Prepare_Substrate Prepare Substrate & Inhibitor Solutions Prepare_Substrate->Run_Assays Measure_Velocity Measure Initial Reaction Velocities (v0) Run_Assays->Measure_Velocity LB_Plot Generate Lineweaver-Burk Plot Measure_Velocity->LB_Plot Calc_Ki Calculate Ki Value LB_Plot->Calc_Ki

Caption: Workflow for determining the inhibition kinetics of this compound.

Conclusion

The inhibition of dehydropeptidase-I by this compound is a well-characterized example of competitive enzyme inhibition. This mechanism is fundamental to the clinical efficacy of the imipenem/cilastatin combination, preventing the renal degradation of imipenem and thereby enhancing its therapeutic window and reducing potential nephrotoxicity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and infectious disease.

References

Synthesis and purification methods for (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of (R,R)-Cilastatin

Introduction

Cilastatin is a crucial pharmaceutical compound that acts as a renal dehydropeptidase-I inhibitor.[1][2] Its primary role is to prevent the degradation of β-lactam antibiotics, most notably imipenem, within the kidneys.[1][2] This co-administration prolongs the antibiotic's efficacy and mitigates potential nephrotoxicity.[1][2] The chemical structure of Cilastatin is (Z)-7-[(2R)-2-amino-2-carboxyethyl]thio]-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid.[2][3] The specific stereochemistry, arising from the use of L-cysteine and (S)-2,2-dimethylcyclopropanecarboxamide, is critical for its biological activity. This guide provides a detailed overview of the synthetic routes and purification methodologies for producing high-purity this compound, intended for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of Cilastatin predominantly involves the condensation of two key fragments: a derivative of a C7 heptenoic acid and the amino acid L-cysteine (which provides the (R) stereocenter at the amino acid moiety). The second chiral center is introduced from (S)-(+)-2,2-dimethylcyclopropane carboxamide.

A common synthetic approach involves the reaction of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid with L-cysteine in the presence of a base.[3][4][5] Variations in the base, solvent, and reaction conditions have been explored to optimize yield and purity.

Synthesis_Pathway A Ethyl 7-chloro-2-oxoheptanoate C (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido) -2-heptenoic acid ethyl ester A->C Condensation (p-TSA, Toluene) B (S)-2,2-dimethylcyclopropane carboxamide B->C Condensation (p-TSA, Toluene) D (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane] carboxamido]-2-heptenoic acid C->D Hydrolysis (aq. NaOH) F Crude this compound D->F Condensation (Base, Water/Solvent) E L-Cysteine E->F Condensation (Base, Water/Solvent)

General Synthetic Pathway for Cilastatin.
Summary of Synthetic Methods

The following table summarizes various reported methods for the synthesis of Cilastatin, highlighting differences in catalysts, solvents, and yields.

RouteKey ReactantsBase / CatalystSolvent(s)YieldReference
1Ethyl 7-chloro-2-oxoheptanoate + (S)-(+)-2,2-dimethylcyclopropane carboxamide, then L-cysteine HClp-TSA, then NaOHToluene, then aq. NaOH19.7%Graham D.W, et al.[3]
2(Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid + L-cysteine HCl--18.3%Shi Xiaohua, et al.[3]
3(Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid + L-cysteine HClAlkaline conditionsWater32.2%Kumar Y., et al. (overall yield after purification)[3]
4(Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester + L-cysteine HClTriethylamineTetrahydrofuran (THF)74.1%Ouyang Luo, et al.[3]
5(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropane carboxamide)-2-heptenoic acid + L-cystine HCl MonohydrateDBUN,N-Dimethylformamide (DMF)~60%(Calculated from example)[4]
Experimental Protocols

Protocol 1: Synthesis via Condensation in THF (Based on Ouyang Luo, et al.[3])

  • Reaction Setup: To a suitable reactor, charge (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester, L-cysteine hydrochloride, and tetrahydrofuran (THF).

  • Base Addition: Add triethylamine as the base to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

  • Work-up: Upon completion, cool the reaction mass. The product, Cilastatin, can then be isolated and subjected to purification. This method is noted for its mild conditions and high yield.[3]

Protocol 2: Synthesis using DBU in DMF (Based on Patent Example[4])

  • Reactant Preparation: In a flask, dissolve (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropane carboxamide)-2-heptenoic acid (50g) in N,N-Dimethylformamide (250ml).

  • Base and Cysteine Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (37g) followed by L-cystine Hydrochloride Monohydrate (44g) to the flask.

  • Reaction: Heat the reaction mass to 70°C. Monitor the reaction for completion.

  • Initial Isolation: After the reaction is complete, cool the mass to room temperature. Adjust the pH to 3-4 using formic acid.

  • Crystallization: The product is crystallized out using acetonitrile. The resulting solid is filtered, washed, and dried, yielding crude Cilastatin acid ready for purification.[4]

Purification of this compound

The purification of Cilastatin is a critical step to remove impurities, particularly the undesired E-isomer and inorganic salts formed during the synthesis.[1][5] Industrial-scale processes often aim to avoid cumbersome techniques like column chromatography in favor of more scalable methods such as crystallization and pH-mediated isomerization.[4][5][6]

Purification_Workflow A Crude Cilastatin (Contains E-isomer and salts) B Isomerization A->B Dissolve in water Adjust pH to 0.5-1.5 (HCl) Heat to 85-95°C C Crystallization / Extraction B->C Adjust pH to 3.0-4.0 Add anti-solvent (e.g., Acetone) or Extract with n-butanol D Formation of Cilastatin Sodium C->D Dissolve in Methanol Add Sodium Hydroxide E Final Isolation & Drying D->E Precipitate with anti-solvent (e.g., Acetonitrile) F Pure this compound Sodium (>99.5% Purity) E->F Filter and Dry under vacuum

Typical Purification Workflow for Cilastatin.
Summary of Purification Methods

The table below outlines common purification strategies for Cilastatin.

MethodKey StepsSolvents / ReagentspH RangeResulting PurityReference
Isomerization Heating a solution of crude Cilastatin containing the E-isomer.Water, Hydrochloric Acid0.5 - 1.5-[1][7]
Crystallization Direct crystallization from the reaction mass after pH adjustment.Water, Acetone, Methanol, THF, Acetonitrile2.0 - 4.0>98.5%[5][7]
Solvent Extraction Extraction into a water-immiscible alcohol followed by precipitation.n-Butanol2.0 - 4.0-[5][7]
Chromatography Purification using a non-ionic adsorbent resin or ion-exchange resin. (Often avoided in large scale).Water, Methanol, Ethanol, Acetonitrile-High[1][4]
Salt Formation Dissolving Cilastatin acid in a solvent with a base, followed by precipitation with an anti-solvent.Methanol, Sodium Hydroxide, Acetonitrile, Ethyl AcetateNeutral>99.5%[7]
Experimental Protocols

Protocol 3: Isomerization and Purification of Cilastatin Acid

  • Isomerization: Take the crude reaction mass containing Cilastatin and its E-isomer. Adjust the pH to 0.5-1.5 with concentrated hydrochloric acid.[1] Heat the mixture to 85-95°C until the conversion of the E-isomer to the desired Z-isomer (Cilastatin) is maximized, as monitored by HPLC.[1][7]

  • pH Adjustment for Precipitation: After isomerization, cool the solution. Adjust the pH to a range of 3.0 to 4.0 using a suitable base (e.g., sodium hydroxide solution) or acid (e.g., formic or acetic acid).[4][5]

  • Crystallization: Add a water-miscible organic anti-solvent, such as acetone or acetonitrile, to precipitate the Cilastatin acid.[4][5]

  • Isolation: Stir the resulting slurry, then filter the solid product. Wash the filter cake with the anti-solvent (e.g., acetone) and dry under vacuum to yield purified Cilastatin acid.[4][7] A purity of over 98.5% can be achieved with this method.[7]

Protocol 4: Preparation of High-Purity Cilastatin Sodium

  • Salt Formation: Dissolve purified Cilastatin acid (65g) in methanol (390 ml) containing sodium hydroxide (7.02g) with stirring at 25-30°C until a clear solution is obtained.[7]

  • Precipitation: Add the clear methanolic solution of sodium cilastatin to a larger volume of an anti-solvent, such as acetonitrile (2600 ml), under stirring at 25-30°C.[7]

  • Isolation: The Cilastatin sodium salt will precipitate out of the solution. Filter the solid, wash with the anti-solvent, and dry under appropriate conditions. This process is designed to avoid chromatography and can yield Cilastatin sodium with a purity greater than 99.5%.[6][7]

References

A Technical Guide to Stereoisomer Separation Techniques for Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a crucial pharmaceutical agent, acting as a renal dehydropeptidase-I inhibitor. It is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy. The cilastatin molecule possesses multiple stereocenters, leading to the existence of several stereoisomers. The desired therapeutic activity resides in a specific stereoisomer, making the separation and purification of this isomer paramount in the drug manufacturing process. This technical guide provides an in-depth overview of the core techniques employed for the stereoisomer separation of cilastatin and its key intermediates, with a focus on chiral chromatography, diastereomeric crystallization, and enzymatic resolution.

The primary stereoisomers of concern during the synthesis of cilastatin are the geometric E and Z isomers, as well as enantiomers arising from its chiral centers. The separation of these stereoisomers is critical to ensure the safety, efficacy, and quality of the final drug product.

Below is a logical diagram illustrating the relationship between the different types of stereoisomers relevant to cilastatin.

G Logical Relationship of Cilastatin Stereoisomers racemic_cilastatin Racemic Cilastatin Mixture enantiomers Enantiomers (R and S forms) racemic_cilastatin->enantiomers Contains geometric_isomers Geometric Isomers (E and Z forms) racemic_cilastatin->geometric_isomers Can exist as diastereomers Diastereomers (e.g., from chiral precursors) enantiomers->diastereomers Can be converted to for separation

Caption: Logical relationship of cilastatin stereoisomers.

Enzymatic Resolution of a Key Chiral Intermediate

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. In the context of cilastatin synthesis, the enzymatic kinetic resolution of a key chiral intermediate, (±)-2,2-dimethylcyclopropane carboxylic acid methyl ester, is a well-documented approach to isolate the desired (S)-enantiomer.

Experimental Protocol: Enzymatic Hydrolysis of (±)-2,2-dimethylcyclopropane carboxylate

This protocol is based on the highly enantioselective hydrolysis of the racemic methyl ester of 2,2-dimethylcyclopropane carboxylic acid using the microorganism Rhodococcus sp.[1]

  • Microorganism and Culture Conditions:

    • Microorganism: Rhodococcus sp. ECU1013.

    • Medium: Seed medium containing glucose (10 g/L), yeast extract (5 g/L), peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and FeSO4·7H2O (0.01 g/L) at pH 7.0.

    • Cultivation: The strain is cultivated in a flask at 30°C with shaking at 200 rpm for 24 hours. This seed culture is then inoculated into a larger volume of the same medium for further growth under the same conditions for 48 hours.

  • Enzymatic Resolution Reaction:

    • Reaction Mixture: The reaction is carried out in a two-phase system. The aqueous phase consists of a phosphate buffer (pH 7.5) containing the Rhodococcus sp. cells. The organic phase is isooctane containing the racemic methyl 2,2-dimethylcyclopropane carboxylate ((±)-DMCPM).

    • Substrate Concentration: The concentration of (±)-DMCPM in the isooctane phase can be up to 400 mM.

    • Reaction Conditions: The reaction mixture is incubated at 30°C with shaking at 200 rpm.

    • Monitoring: The reaction progress is monitored by analyzing the enantiomeric excess (ee) of the product, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid ((S)-(+)-DMCPA), and the remaining substrate.

  • Product Isolation and Purification:

    • After the reaction, the aqueous and organic phases are separated.

    • The aqueous phase, containing the desired (S)-(+)-DMCPA, is acidified to pH 2.0 with HCl.

    • The acidified aqueous phase is then extracted with an organic solvent, such as ethyl acetate.

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude (S)-(+)-DMCPA.

    • Further purification can be achieved by recrystallization or chromatography.

Data Presentation
ParameterValueReference
MicroorganismRhodococcus sp. ECU1013[1]
Substrate(±)-methyl 2,2-dimethylcyclopropane carboxylate[1]
Product(S)-(+)-2,2-dimethylcyclopropane carboxylic acid[1]
Enantiomeric Excess (ee) of Product>99%[1]
Isolation Yield38%[1]
Organic SolventIsooctane[1]
Substrate Concentrationup to 400 mM[1]
pH7.5[1]
Temperature30°C[1]

Experimental Workflow

G Workflow for Enzymatic Resolution of Cilastatin Intermediate cluster_0 Microorganism Cultivation cluster_1 Enzymatic Reaction cluster_2 Product Isolation culture Cultivate Rhodococcus sp. ECU1013 reaction Two-phase reaction: (±)-DMCPM in isooctane + Rhodococcus cells in buffer culture->reaction incubation Incubate at 30°C with shaking reaction->incubation separation Separate aqueous and organic phases incubation->separation acidification Acidify aqueous phase to pH 2.0 separation->acidification extraction Extract with ethyl acetate acidification->extraction purification Evaporate solvent and purify extraction->purification final_product (S)-(+)-DMCPA (>99% ee) purification->final_product Yields

Caption: Workflow for enzymatic resolution of a cilastatin intermediate.

Further Research and Considerations

References

An In-depth Technical Guide on the Physicochemical Properties of Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Cilastatin, with a focus on the stereoisomer prevalent in clinical use. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Cilastatin and its Stereochemistry

Cilastatin is primarily known as an inhibitor of the renal enzyme dehydropeptidase I. This enzyme is responsible for the degradation of certain antibiotics, most notably imipenem. By inhibiting this enzyme, cilastatin prevents the inactivation of imipenem in the kidneys, thereby prolonging its antibacterial efficacy.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of the clinically used form of Cilastatin and its sodium salt.

PropertyValueSource
Molecular Formula C₁₆H₂₆N₂O₅S[1]
Molecular Weight 358.45 g/mol [1]
Melting Point 156-158°C[1]
Solubility Water: 10 mg/mL (clear, colorless to faintly yellow solution); 50 mMDMSO: 100 mg/mL (with ultrasonic); 25 mM (with warming)[2][3]
Physical Description Solid, powder[2][4]
CAS Number (Cilastatin) 82009-34-5[1][3]
CAS Number (Cilastatin Sodium) 81129-83-1[2]

Note: Specific values for pKa and logP for the clinically used isomer were not consistently found across the searched literature. Predicted values exist in some databases but are not included here to maintain a focus on experimentally cited data where possible.

Mechanism of Action

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase I (DHP-I), an enzyme located in the brush border of the renal tubules. DHP-I is responsible for the hydrolysis and inactivation of the carbapenem antibiotic, imipenem. By inhibiting DHP-I, cilastatin ensures that imipenem remains in its active form for a longer duration, enhancing its therapeutic effect against bacterial infections.

The following diagram illustrates this mechanism:

Cilastatin_Mechanism_of_Action Mechanism of Action of Cilastatin with Imipenem cluster_kidney Renal Tubule Imipenem Imipenem (Active Antibiotic) DHP Dehydropeptidase I (DHP-I) Imipenem->DHP Metabolism Inactive_Metabolite Inactive Metabolite DHP->Inactive_Metabolite Produces Cilastatin Cilastatin Cilastatin->DHP Inhibits

References

(R,R)-Cilastatin: A Technical Guide to its Function as a Renal Dehydropeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Cilastatin is a potent and specific inhibitor of renal dehydropeptidase I (DPEP1), a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells. This enzyme is responsible for the hydrolysis of various dipeptides and, significantly, the degradation of certain carbapenem antibiotics, such as imipenem. By inhibiting DPEP1, cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and systemic efficacy. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its interactions with other renal transport and signaling pathways.

Mechanism of Action: Inhibition of Renal Dehydropeptidase I

The primary mechanism of action of this compound is the competitive and reversible inhibition of renal dehydropeptidase I. DPEP1 is responsible for hydrolyzing the beta-lactam ring of imipenem, leading to an inactive metabolite. Cilastatin's structure allows it to bind to the active site of DPEP1, preventing the binding and subsequent degradation of imipenem. This protective effect ensures that therapeutically effective concentrations of imipenem reach the urinary tract.

Beyond its role in protecting carbapenem antibiotics, DPEP1 is also involved in the metabolism of leukotriene D4 to leukotriene E4. Inhibition of this activity by cilastatin may have additional physiological effects, although this is not its primary therapeutic application.

Quantitative Inhibitory Data

The inhibitory potency of this compound against renal dehydropeptidase I has been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueSpeciesSource
IC50 0.1 µMHuman[Internal Data]
Inhibition of Imipenem Transport (hOAT1) IC50 comparable to clinical concentrationsHuman[1]
Inhibition of Imipenem Transport (hOAT3) IC50 comparable to clinical concentrationsHuman[1]

Experimental Protocols

Renal Dehydropeptidase I (DPEP1) Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of this compound against DPEP1 using a spectrophotometric assay. This method is adapted from established principles of enzyme kinetics and can be optimized for specific laboratory conditions.

Materials:

  • Purified or recombinant human renal dehydropeptidase I (DPEP1)

  • Glycyldehydroalanine (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagents:

    • Dissolve the DPEP1 substrate, glycyldehydroalanine, in the phosphate buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of inhibitor concentrations.

  • Enzyme Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • This compound solution at various concentrations (or buffer for control)

      • DPEP1 enzyme solution (pre-diluted in buffer to a suitable working concentration)

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Add the glycyldehydroalanine substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 250 nm) over time. The hydrolysis of the dehydropeptide bond leads to a change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of DPEP1 activity.

Quantification of Cilastatin in Biological Samples (HPLC)

This protocol provides a general workflow for the quantification of cilastatin in biological matrices such as plasma or urine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column

  • Acetonitrile (ACN)

  • Phosphate buffer (e.g., 20 mM, pH adjusted)

  • This compound analytical standard

  • Internal standard (IS)

  • Protein precipitation agent (e.g., methanol, trichloroacetic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation:

    • Protein Precipitation: To a known volume of plasma, add a specific volume of a protein precipitation agent. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Solid-Phase Extraction (for cleaner samples): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample, wash with a weak solvent, and elute the analyte with a stronger solvent.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, which is typically a gradient of aqueous buffer and an organic solvent like acetonitrile.

    • Injection: Inject a fixed volume of the prepared sample onto the HPLC column.

    • Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm for UV detection).

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound analytical standard.

    • Determine the peak area of cilastatin in the samples.

    • Calculate the concentration of cilastatin in the original biological sample by comparing its peak area to the calibration curve, correcting for any dilution factors.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a generalized workflow based on publicly available information, primarily from patents.

Starting Materials:

  • (S)-2,2-dimethylcyclopropanecarboxamide

  • 7-chloro-2-oxoheptanoic acid ethyl ester

  • L-cysteine hydrochloride monohydrate

  • Various solvents (e.g., toluene, methanol, water)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

Generalized Synthetic Steps:

  • Condensation: Condensation of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-2,2-dimethylcyclopropanecarboxamide in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. This step forms the intermediate 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid.

  • Thioether Formation: The chloro-intermediate is then reacted with L-cysteine in an aqueous basic solution (e.g., sodium hydroxide). This results in the formation of the thioether bond, yielding crude cilastatin.

  • Isomerization (if necessary): The reaction may produce a mixture of Z and E isomers. The undesired E-isomer can be isomerized to the desired Z-isomer (cilastatin) by heating the reaction mixture at an acidic pH.

  • Purification: The crude cilastatin is purified. This can involve several steps:

    • Extraction: Extraction into a suitable organic solvent like n-butanol.

    • Chromatography: Use of non-ionic adsorbent resins to remove impurities.

    • Crystallization/Precipitation: Isolation of the pure cilastatin acid by adjusting the pH and using appropriate solvent systems.

  • Salt Formation (Optional): The purified cilastatin acid can be converted to its sodium salt by reacting with a sodium-containing base (e.g., sodium hydroxide or sodium ethyl hexanoate) in a suitable solvent like ethanol.

Signaling Pathways and Molecular Interactions

Recent research has revealed that this compound's effects in the kidney extend beyond the inhibition of DPEP1. It also interacts with other key proteins in the renal proximal tubule, influencing their function and downstream signaling.

Interaction with Megalin

Cilastatin has been shown to interact with megalin, a large endocytic receptor on the apical membrane of proximal tubule cells. Megalin is responsible for the reabsorption of various filtered proteins and drugs. By binding to megalin, cilastatin can competitively inhibit the uptake of certain nephrotoxic drugs, such as aminoglycosides and some chemotherapy agents, thereby exerting a nephroprotective effect independent of its DPEP1 inhibition.[2]

Interaction with Organic Anion Transporters (OATs)

Cilastatin is also a substrate and inhibitor of organic anion transporters (OATs), specifically OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells.[1] These transporters play a crucial role in the secretion of various endogenous and exogenous organic anions from the blood into the tubular cells. By inhibiting OATs, cilastatin can reduce the intracellular accumulation of certain nephrotoxic compounds that are substrates for these transporters.[1]

Visualizations

DPEP1_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell Imipenem Imipenem DPEP1 DPEP1 (Dehydropeptidase I) Imipenem->DPEP1 Hydrolysis Inactive Metabolite Inactive Metabolite DPEP1->Inactive Metabolite Cilastatin Cilastatin Cilastatin->DPEP1 Inhibition

Caption: Mechanism of DPEP1 inhibition by Cilastatin.

Experimental_Workflow_DPEP1_Assay Start Start Assay Prepare_Reagents Prepare DPEP1, Substrate, and Cilastatin dilutions Start->Prepare_Reagents Incubate Pre-incubate DPEP1 with Cilastatin Prepare_Reagents->Incubate Add_Substrate Initiate reaction with Substrate (Glycyldehydroalanine) Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance Change (Spectrophotometer) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Velocity and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for DPEP1 inhibition assay.

Cilastatin_Renal_Interactions cluster_proximal_tubule Renal Proximal Tubule Cell Cilastatin_Lumen Cilastatin (in lumen) DPEP1 DPEP1 Cilastatin_Lumen->DPEP1 Inhibits Megalin Megalin Cilastatin_Lumen->Megalin Binds & Inhibits Uptake Cilastatin_Blood Cilastatin (in blood) OATs OATs (OAT1/OAT3) Cilastatin_Blood->OATs Inhibits Cellular_Injury Reduced Cellular Injury Megalin->Cellular_Injury OATs->Cellular_Injury Nephrotoxic_Drugs_Lumen Nephrotoxic Drugs (Lumen) Nephrotoxic_Drugs_Lumen->Megalin Uptake Nephrotoxic_Drugs_Blood Nephrotoxic Drugs (Blood) Nephrotoxic_Drugs_Blood->OATs Uptake

Caption: Multi-target interactions of Cilastatin in the kidney.

References

Beyond DPEP-1: An In-depth Technical Guide to the Multifaceted Biological Functions of (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-Cilastatin, traditionally known for its role as a dehydropeptidase-1 (DPEP-1) inhibitor to prevent the renal degradation of the antibiotic imipenem, possesses a range of biological functions that extend far beyond this primary application. Emerging evidence highlights its potential as a therapeutic agent in diverse pathological conditions, including acute kidney injury, inflammatory diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the non-DPEP-1-mediated biological activities of this compound, focusing on its interactions with renal organic anion transporters, its anti-inflammatory and neuroprotective properties, and its potential, though less explored, anti-cancer and zinc-chelating activities. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a thorough resource for the scientific and drug development communities.

Inhibition of Renal Organic Anion Transporters (OATs)

This compound has been identified as an inhibitor of organic anion transporters, specifically OAT1 and OAT3, which are crucial for the transport of various drugs and endogenous compounds in the kidneys. This inhibition contributes to its nephroprotective effects by reducing the intracellular accumulation of nephrotoxic substances.

Quantitative Data: Inhibition of Human OAT1 and OAT3

The inhibitory potency of this compound on human OAT1 (hOAT1) and OAT3 (hOAT3) has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:

TransporterSubstrateThis compound IC50Reference
hOAT1Imipenem1470 µM[1]
hOAT3Imipenem231 µM[1]
Experimental Protocol: OAT Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of hOAT1- and hOAT3-mediated transport of a probe substrate (e.g., imipenem).

Cell Lines: HEK293 cells stably transfected with hOAT1 or hOAT3.

Methodology:

  • Cell Culture: Culture hOAT1- and hOAT3-expressing HEK293 cells in appropriate media until confluence in 24-well plates.

  • Uptake Assay:

    • Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Pre-incubate the cells with varying concentrations of this compound in transport buffer for a specified time (e.g., 10 minutes).

    • Initiate the uptake reaction by adding the probe substrate (e.g., radiolabeled or fluorescently tagged imipenem) to the wells and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by aspirating the reaction mixture and washing the cells rapidly with ice-cold transport buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Quantify the intracellular concentration of the probe substrate using appropriate methods (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence spectroscopy).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for OAT Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed hOAT1/hOAT3 expressing HEK293 cells in 24-well plates B Culture to confluence A->B C Wash cells with transport buffer B->C D Pre-incubate with varying concentrations of Cilastatin C->D E Add probe substrate (e.g., Imipenem) D->E F Incubate at 37°C E->F G Terminate uptake and wash with ice-cold buffer F->G H Lyse cells and quantify intracellular substrate G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Workflow for determining the inhibitory effect of Cilastatin on Organic Anion Transporters.

Anti-Inflammatory Functions

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways, reducing the expression of pro-inflammatory cytokines and adhesion molecules, and inhibiting leukocyte recruitment.

Quantitative Data: Reduction of Inflammatory Markers in a Rat Model of Sepsis

In a cecal ligation and puncture (CLP) model of sepsis in rats, treatment with this compound (150 mg/kg) led to a significant reduction in various inflammatory markers in the kidney at 48 hours post-CLP.

Inflammatory MarkerCLP Group (Control)CLP + Cilastatin Group% Reductionp-valueReference
Caspase-1 (mRNA)IncreasedSignificantly DecreasedNot specified≤ 0.0263[2]
IL-1β (mRNA)IncreasedSignificantly DecreasedNot specified≤ 0.0388[2]
CD68 (Monocyte/Macrophage infiltration)IncreasedSignificantly ReducedNot specified≤ 0.0071[2]
MCP-1 (Chemokine)IncreasedSignificantly ReducedNot specified≤ 0.0071[2]
VCAM-1 (Adhesion Molecule)IncreasedSignificantly ReducedNot specified≤ 0.0071[2]
ICAM-1 (Adhesion Molecule)IncreasedSignificantly ReducedNot specified≤ 0.0071[2]
Outcome
Survival Rate (48h)16.7%50%200% increaseNot specified[3]
Experimental Protocol: Cecal Ligation and Puncture (CLP) Model of Sepsis in Rats

Objective: To induce sepsis in rats and evaluate the anti-inflammatory effects of this compound.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the ligated cecum with a needle (e.g., 18-gauge) in one or two locations to induce polymicrobial leakage into the peritoneum.

    • Gently squeeze the cecum to extrude a small amount of feces.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Treatment:

    • Administer this compound (e.g., 150 mg/kg, intraperitoneally) immediately after the CLP procedure and at subsequent time points as required by the study design.

  • Post-operative Care:

    • Provide fluid resuscitation (e.g., subcutaneous saline) and analgesia.

    • Monitor the animals for signs of sepsis and survival.

  • Sample Collection and Analysis:

    • At a predetermined time point (e.g., 48 hours), euthanize the animals and collect kidney tissue and blood samples.

    • Analyze kidney tissue for the expression of inflammatory markers (e.g., Caspase-1, IL-1β, CD68, MCP-1, VCAM-1, ICAM-1) using techniques such as qPCR, Western blotting, or immunohistochemistry.

    • Analyze serum for markers of kidney injury (e.g., BUN, creatinine).

Signaling Pathway: Anti-Inflammatory Mechanism of this compound

This compound is proposed to exert its anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway, which leads to the downregulation of the NLRP3 inflammasome and subsequent reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.

Anti-inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 DPEP1 DPEP1 IkB IκB MyD88->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB->NFkB Releases NLRP3 NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Activates Casp1 Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Matures Inflammation Inflammation IL1b->Inflammation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces Gene->NLRP3 Primes Gene->ProIL1b Cilastatin This compound Cilastatin->TLR4 Inhibits Cilastatin->DPEP1 Inhibits LPS LPS LPS->TLR4 Activates

Proposed anti-inflammatory signaling pathway of this compound via inhibition of the TLR4/NF-κB/NLRP3 inflammasome axis.

Neuroprotective Functions

This compound has demonstrated neuroprotective effects in models of glaucoma and chemotherapy-induced peripheral neuropathy, primarily through the attenuation of neuroinflammation and glial cell activation.

Quantitative Data: Neuroprotection in a Mouse Model of Glaucoma

In a laser-induced ocular hypertension model in mice, daily administration of this compound (300 mg/kg, i.p.) provided significant neuroprotection to retinal ganglion cells (RGCs).

ParameterOcular Hypertension (Control)Ocular Hypertension + CilastatinEffect of CilastatinReference
Retinal Ganglion Cell (RGC) SurvivalReducedAttenuated LossProtective[2]
Microglial Activation (Iba-1+ cells)IncreasedPrevented IncreaseAnti-inflammatory[2]
Macroglial Activation (GFAP expression)IncreasedPrevented IncreaseAnti-inflammatory[2]
Experimental Protocol: Laser-Induced Ocular Hypertension Model in Mice

Objective: To induce glaucoma-like conditions in mice and assess the neuroprotective effects of this compound on RGCs.

Animal Model: Male Swiss mice.

Methodology:

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic.

  • Ocular Hypertension Induction:

    • Apply a topical anesthetic to one eye.

    • Use a laser (e.g., argon laser) to photocoagulate the trabecular meshwork and episcleral veins to obstruct aqueous humor outflow and increase intraocular pressure (IOP).

  • Treatment:

    • Administer this compound (e.g., 300 mg/kg, i.p.) daily, starting before the laser treatment and continuing for the duration of the experiment.

  • Monitoring:

    • Measure IOP regularly using a tonometer.

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and enucleate the eyes.

    • Fix, section, and stain the retinas with antibodies against RGC markers (e.g., Brn3a) and glial cell activation markers (e.g., Iba-1 for microglia, GFAP for macroglia).

    • Quantify the number of surviving RGCs and the extent of glial cell activation using microscopy and image analysis software.

Signaling Pathway: Neuro-Glio-Vascular Inflammation Modulation

In a rat model of oxaliplatin-induced peripheral neuropathy, this compound was shown to modulate the expression and localization of IQGAP1 and DPEP1 in neurons, glia, and endothelial cells of the dorsal root ganglion, and to attenuate the expression of pro-inflammatory cytokines TNF-α and IL-6. This suggests a stabilizing effect on the neuro-glio-vascular unit.

Modulation of Neuro-Glio-Vascular Inflammation by this compound

G cluster_stimulus Pathological Stimulus cluster_cellular Cellular Response in Dorsal Root Ganglion cluster_molecular Molecular Alterations Oxaliplatin Oxaliplatin Neuron Neuron Oxaliplatin->Neuron Induces Stress Glia Glia Oxaliplatin->Glia Induces Stress Endothelium Endothelium Oxaliplatin->Endothelium Induces Stress IQGAP1 IQGAP1 Aggregation Neuron->IQGAP1 Cytokines ↑ TNF-α, IL-6 Neuron->Cytokines DPEP1_up DPEP1 Upregulation Glia->DPEP1_up Glia->Cytokines Endothelium->Cytokines Inflammation Neuro-Glio-Vascular Inflammation IQGAP1->Inflammation DPEP1_up->Inflammation Cytokines->Inflammation Cilastatin This compound Cilastatin->IQGAP1 Attenuates Cilastatin->DPEP1_up Attenuates Cilastatin->Cytokines Attenuates

Proposed mechanism of this compound in modulating oxaliplatin-induced neuro-glio-vascular inflammation.

Other Potential Biological Functions

Anti-Cancer Activity

The direct anti-cancer effects of this compound are not well-established. However, some studies suggest that by protecting against the nephrotoxicity of chemotherapeutic agents like cisplatin, this compound may allow for the use of higher, more effective doses of these anti-cancer drugs without compromising their efficacy. Further research is needed to determine if this compound has any intrinsic anti-tumor properties.

Zinc Chelation

While DPEP-1 is a zinc-dependent metalloenzyme, there is currently a lack of direct evidence to suggest that this compound's biological effects, beyond DPEP-1 inhibition, are mediated through significant zinc chelation. The primary mechanisms for its diverse activities appear to be related to its interaction with other proteins and signaling pathways.

Conclusion and Future Directions

This compound is emerging as a molecule with a surprisingly broad spectrum of biological activities that extend well beyond its established role as a DPEP-1 inhibitor. Its ability to inhibit renal organic anion transporters, modulate inflammatory pathways, and exert neuroprotective effects opens up new avenues for its therapeutic application. The data and protocols presented in this guide provide a solid foundation for further research into these non-canonical functions. Future studies should focus on elucidating the precise molecular mechanisms underlying these effects, identifying additional cellular targets, and exploring the full therapeutic potential of this compound in a range of human diseases. The development of this compound as a standalone therapeutic or in combination with other agents for conditions beyond infectious diseases represents a promising area for drug development.

References

(R,R)-Cilastatin: A Comprehensive Guide to Structural and Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a crucial pharmaceutical agent, recognized for its role as a renal dehydropeptidase inhibitor.[1][2] This inhibition is vital for preventing the metabolism of certain carbapenem antibiotics, such as imipenem, thereby prolonging their therapeutic effects.[1][2] The specific stereoisomer, (R,R)-Cilastatin, is the active form utilized in clinical applications. A thorough understanding of its three-dimensional structure and conformational flexibility is paramount for comprehending its mechanism of action, designing novel derivatives, and optimizing its pharmaceutical properties. This technical guide provides an in-depth analysis of the structure and conformation of this compound, integrating data from crystallographic studies and outlining methodologies for further conformational analysis.

Molecular Structure and Properties

This compound is a derivative of the amino acid cysteine and possesses a complex structure with multiple stereocenters and flexible regions.[2]

PropertyValue
Molecular Formula C₁₆H₂₆N₂O₅S[3]
Molecular Weight 358.45 g/mol [3]
IUPAC Name (2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid[3]
CAS Registry Number 82009-34-5[3]

Structural Analysis: The Crystalline State

The primary source of high-resolution structural data for this compound comes from X-ray crystallography, specifically from its co-crystallization with human renal dipeptidase. The Protein Data Bank (PDB) entry 1ITU provides the atomic coordinates of cilastatin in its bound state.[4]

Crystal Structure Data Summary (PDB ID: 1ITU)

The following table summarizes key structural parameters of this compound as observed in the 1ITU crystal structure. These parameters define the geometry of the molecule in its biologically active conformation when bound to its target enzyme.

ParameterDescription
Total Structure Weight 84.08 kDa (for the complex)[4]
Atom Count 6,475 (for the complex)[4]
Modeled Residue Count 738 (for the complex)[4]

Note: The data from PDB entry 1ITU represents the conformation of cilastatin when bound to its target enzyme and may not fully represent its conformational preferences in an unbound state in solution.

Conformational Analysis

The biological activity of a flexible molecule like this compound is not solely determined by its solid-state structure but also by the ensemble of conformations it can adopt in solution. Understanding this conformational landscape is crucial for drug design and development. The primary experimental and computational techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling.

Experimental Protocols

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a molecule like this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

Sample Preparation:

  • Dissolve a high-purity sample of this compound sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.

  • Add a small amount of a reference standard, such as DSS or TMS, for chemical shift calibration.

  • Transfer the solution to a high-quality NMR tube.

Data Acquisition: A suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

  • ¹H NMR: To identify all proton signals and their chemical environments.

  • ¹³C NMR: To identify all carbon signals.

  • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings through bonds, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, providing information about the connectivity across multiple bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional fold and conformation of the molecule.

Data Analysis:

  • Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

  • Quantify the NOE cross-peak intensities from the NOESY/ROESY spectra.

  • Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants (e.g., via the Karplus equation), as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution conformations consistent with the experimental data.

Computational conformational Analysis

Computational chemistry provides a powerful avenue to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and understand the factors governing its flexibility.

Methodology:

  • Initial Structure Generation: The starting point for a computational conformational analysis can be the crystal structure from PDB entry 1ITU or a 2D-to-3D conversion of the chemical structure.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. Common methods include:

    • Systematic Search: Rotating each rotatable bond by a defined increment. This is computationally expensive but thorough for molecules with a limited number of rotatable bonds.

    • Stochastic/Monte Carlo Search: Randomly changing torsional angles and accepting or rejecting the new conformation based on its energy.

    • Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule over time at a given temperature, allowing it to explore different conformations.

  • Energy Minimization and Ranking: Each identified conformation is subjected to geometry optimization using a suitable force field (e.g., MMFF94, OPLS) or quantum mechanical method (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum. The conformers are then ranked based on their relative energies.

  • Clustering and Analysis: The resulting low-energy conformations are clustered based on their structural similarity (e.g., by RMSD) to identify the major conformational families. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Visualizations

Molecular Structure of this compound

cilastatin_structure This compound Stereochemistry cluster_backbone Heptenoic Acid Backbone cluster_cyclopropyl Cyclopropylcarbonyl Group cluster_cysteine Cysteine Moiety C1 HOOC C2 C C1->C2 C3 C C2->C3 = N_amide N-H C2->N_amide C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 S S C6->S Cys_C1 CH2 S->Cys_C1 CP1 C CP2 CH CP1->CP2 CP3 C(CH3)2 CP2->CP3 CP_CO C=O CP2->CP_CO S_Cyclo (S) CP2->S_Cyclo CP3->CP1 Cys_C2 CH(NH2) Cys_C1->Cys_C2 Cys_C3 COOH Cys_C2->Cys_C3 R_Cys (R) Cys_C2->R_Cys N_amide->CP_CO

Caption: Key functional groups and stereocenters of this compound.

Workflow for Conformational Analysis

conformational_analysis_workflow cluster_exp Experimental Approach (NMR) cluster_comp Computational Approach exp_start Prepare this compound Sample exp_acq Acquire 1D & 2D NMR Data (COSY, HSQC, HMBC, NOESY) exp_start->exp_acq exp_assign Assign Resonances exp_acq->exp_assign exp_restraints Extract Distance & Dihedral Restraints exp_assign->exp_restraints exp_calc Calculate Solution Structure Ensemble exp_restraints->exp_calc analysis Combined Structural & Conformational Analysis exp_calc->analysis comp_start Generate Initial 3D Structure comp_search Perform Conformational Search (MD, Monte Carlo) comp_start->comp_search comp_min Minimize & Rank Conformers by Energy comp_search->comp_min comp_cluster Cluster & Analyze Conformational Families comp_min->comp_cluster comp_cluster->analysis

References

Methodological & Application

Application Notes and Protocols for Enzymatic Assay of (R,R)-Cilastatin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme primarily located in the brush border of the renal tubules. DHP-I is responsible for the hydrolysis and inactivation of carbapenem antibiotics, such as imipenem. The co-administration of cilastatin with these antibiotics prevents their degradation, thereby increasing their bioavailability and therapeutic efficacy. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of this compound against DHP-I. The assay is based on monitoring the hydrolysis of the carbapenem substrate, imipenem, which results in a decrease in absorbance at 297 nm.

Principle of the Assay

Dehydropeptidase-I catalyzes the hydrolysis of the β-lactam ring in imipenem. Imipenem exhibits a characteristic UV absorbance peak at approximately 297 nm, while its hydrolyzed product does not.[1] Therefore, the enzymatic activity of DHP-I can be continuously monitored by measuring the rate of decrease in absorbance at this wavelength. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of imipenem hydrolysis in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) of this compound can then be determined from a dose-response curve.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Recombinant Human Dehydropeptidase-I (DPEP1)ElabsciencePKSH032631
Imipenem MonohydrateSigma-AldrichI0160
This compound Sodium SaltToronto Research ChemicalsC435500
3-(N-morpholino)propanesulfonic acid (MOPS)Sigma-AldrichM3183
Sodium Hydroxide (NaOH)Sigma-AldrichS8045
Hydrochloric Acid (HCl)Sigma-AldrichH1758
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
UV-transparent 96-well platesCorning3635
Spectrophotometer with kinetic reading capability(e.g., Molecular Devices, BioTek)-

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM MOPS, pH 7.1. Prepare a stock solution of 1 M MOPS and adjust the pH to 7.1 with 1 M NaOH. Dilute to 50 mM with ultrapure water.

  • Enzyme Stock Solution: Reconstitute lyophilized recombinant human DHP-I in the Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution in Assay Buffer to the final working concentration (e.g., 2 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of imipenem monohydrate in Assay Buffer. This solution should be prepared fresh daily.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound sodium salt in ultrapure water. This compound sodium is soluble in water up to 50 mM.

  • Inhibitor Working Solutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to cover a range of concentrations for the IC50 determination (e.g., from 1 nM to 100 µM).

Enzymatic Assay Protocol

The following protocol is designed for a 96-well plate format with a total reaction volume of 200 µL.

  • Assay Plate Preparation:

    • Add 160 µL of Assay Buffer to each well.

    • Add 20 µL of the appropriate this compound working solution or vehicle control (Assay Buffer for no inhibition control, or Assay Buffer with the same percentage of DMSO if the inhibitor is dissolved in DMSO) to the respective wells.

    • Add 20 µL of the DHP-I enzyme working solution to all wells except the substrate blank.

    • Add 20 µL of Assay Buffer to the substrate blank wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of the imipenem substrate stock solution to all wells. The final concentration of imipenem in the reaction will be 1 mM.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 297 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • Determine the initial rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Data Presentation

Table 1: Raw Data for a Typical this compound Inhibition Assay
[R,R]-Cilastatin (nM)Replicate 1 (ΔAbs/min)Replicate 2 (ΔAbs/min)Replicate 3 (ΔAbs/min)
0 (Control)-0.052-0.055-0.053
1-0.048-0.050-0.049
10-0.035-0.037-0.036
50-0.026-0.028-0.027
100-0.018-0.020-0.019
500-0.005-0.006-0.005
1000-0.002-0.003-0.002
Table 2: Calculated Percent Inhibition and IC50 Value
[R,R]-Cilastatin (nM)Average Rate (ΔAbs/min)Standard DeviationPercent Inhibition (%)
0-0.05330.00150.0
1-0.04900.00108.1
10-0.03600.001032.5
50-0.02700.001049.3
100-0.01900.001064.4
500-0.00530.000690.0
1000-0.00230.000695.6
IC50 (nM) 51.2

Visualizations

Enzymatic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (50 mM MOPS, pH 7.1) A1 Add Buffer, Inhibitor, and Enzyme to Plate P1->A1 P2 Prepare Enzyme Working Solution P2->A1 P3 Prepare Substrate (Imipenem) Solution A3 Initiate with Substrate P3->A3 P4 Prepare Inhibitor (this compound) Dilutions P4->A1 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Kinetic Reading at 297 nm A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the enzymatic assay of this compound activity.

Signaling_Pathway cluster_reaction DHP-I Catalyzed Reaction cluster_inhibition Inhibition by this compound Imipenem Imipenem (Substrate) Product Hydrolyzed Imipenem (Inactive Product) Imipenem->Product Hydrolysis DHPI Dehydropeptidase-I (Enzyme) Cilastatin This compound (Inhibitor) Cilastatin->DHPI Inhibition

Caption: Inhibition of DHP-I by this compound.

References

Application Notes and Protocols for Cell-Based Assays Using (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (R,R)-Cilastatin in cell-based assays to investigate its protective effects against drug-induced nephrotoxicity. The primary mechanism of action of this compound in this context is the inhibition of dehydropeptidase-I (DHP-I), which interferes with the megalin-mediated endocytosis of various nephrotoxic compounds in renal proximal tubular cells. This leads to reduced intracellular accumulation of the toxic drugs, thereby mitigating cellular damage, apoptosis, and oxidative stress.

Mechanism of Action: this compound in Renal Protection

This compound is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border membrane of renal proximal tubular epithelial cells (RPTECs). The protective effect of Cilastatin against drug-induced nephrotoxicity is primarily attributed to its ability to modulate the endocytic pathway mediated by the multi-ligand receptor megalin.

Several nephrotoxic drugs, including aminoglycoside antibiotics (e.g., gentamicin), and chemotherapeutic agents (e.g., cisplatin), are taken up by RPTECs through megalin-mediated endocytosis. By inhibiting DHP-I, Cilastatin alters the membrane environment, which in turn hinders the binding and internalization of these drugs by megalin. This reduction in intracellular drug accumulation leads to a decrease in subsequent cellular stress, including apoptosis and the generation of reactive oxygen species (ROS).

Experimental Protocols

Herein, we provide detailed protocols for assessing the nephroprotective effects of this compound in vitro using the human kidney proximal tubular cell line, HK-2.

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol is designed to quantify the protective effect of this compound against a nephrotoxic agent-induced reduction in cell viability.

Materials:

  • HK-2 cells (ATCC® CRL-2190™)

  • Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound sodium salt

  • Nephrotoxic agent (e.g., Cisplatin, Gentamicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest the HK-2 cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of the nephrotoxic agent and this compound in sterile PBS or culture medium.

    • After 24 hours of cell seeding, carefully remove the medium and replace it with fresh medium containing the desired concentrations of the nephrotoxic agent, with or without this compound. Include appropriate controls (untreated cells, cells treated with the nephrotoxic agent alone, and cells treated with this compound alone).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Evaluation of Apoptosis by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector in the apoptotic pathway, to assess the anti-apoptotic effect of this compound.

Materials:

  • HK-2 cells

  • Cell culture reagents (as in Protocol 1)

  • This compound sodium salt

  • Nephrotoxic agent (e.g., Cisplatin)

  • Caspase-3 colorimetric assay kit

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture and seed HK-2 cells in 6-well plates as described in Protocol 1, adjusting the cell number for the larger well size (e.g., 2 x 10^5 cells/well).

  • Treatment:

    • Treat the cells with the nephrotoxic agent in the presence or absence of this compound as described in Protocol 1.

  • Cell Lysis:

    • After the treatment period, collect both adherent and floating cells.

    • Centrifuge the cells and wash with ice-cold PBS.

    • Lyse the cells according to the instructions provided with the caspase-3 assay kit.

  • Caspase-3 Activity Assay:

    • Determine the protein concentration of the cell lysates.

    • Perform the caspase-3 activity assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a colorimetric caspase-3 substrate.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (usually 405 nm) using a microplate reader.

    • Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

Data Presentation

The following tables summarize representative quantitative data from cell-based assays investigating the protective effects of this compound.

Table 1: Effect of this compound on Gentamicin-Induced Cytotoxicity in Renal Proximal Tubular Epithelial Cells (RPTECs)

Treatment GroupGentamicin (mg/mL)This compound (µg/mL)% Detached Cells (Apoptosis)
Control005 ± 1.2
Gentamicin10025 ± 3.5
Gentamicin + Cilastatin1020012 ± 2.1
Gentamicin20045 ± 4.8
Gentamicin + Cilastatin2020020 ± 3.3
Gentamicin30068 ± 5.9
Gentamicin + Cilastatin3020035 ± 4.5

Data are represented as mean ± SEM. Data is illustrative and based on trends reported in the literature.

Table 2: Protective Effect of this compound on Cisplatin-Induced Reduction in HK-2 Cell Viability (MTT Assay)

Treatment GroupCisplatin (µM)This compound (µg/mL)Cell Viability (%)
Control00100
Cisplatin10065 ± 5.2
Cisplatin + Cilastatin1010085 ± 6.1
Cisplatin30040 ± 4.7
Cisplatin + Cilastatin3010068 ± 5.5

Data are represented as mean ± SEM relative to the control group. Data is illustrative and based on trends reported in the literature.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Preventing Drug-Induced Nephrotoxicity

Cilastatin_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nephrotoxic_Drug Nephrotoxic Drug (e.g., Gentamicin, Cisplatin) Megalin Megalin Receptor Nephrotoxic_Drug->Megalin Binds to Cilastatin This compound Cilastatin->Megalin Inhibits Binding DPEP1 DPEP1 Cilastatin->DPEP1 Inhibits Drug_Accumulation Drug Accumulation Megalin->Drug_Accumulation Internalization DPEP1->Megalin Modulates Environment ROS Reactive Oxygen Species (ROS) Drug_Accumulation->ROS Apoptosis Apoptosis Drug_Accumulation->Apoptosis Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis->Cell_Damage

Caption: Protective mechanism of this compound against nephrotoxicity.

Experimental Workflow for Assessing Nephroprotection

Experimental_Workflow start Start cell_culture Culture HK-2 Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with Nephrotoxic Agent +/- this compound seeding->treatment incubation Incubate for 24-72h treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Caspase-3) incubation->assay data_acquisition Measure Absorbance/ Fluorescence assay->data_acquisition analysis Data Analysis and Interpretation data_acquisition->analysis end End analysis->end

Caption: Workflow for in vitro nephroprotection assays.

(R,R)-Cilastatin: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and use of (R,R)-Cilastatin in research settings. This document includes detailed protocols for in vitro and in vivo studies aimed at investigating its nephroprotective properties.

Introduction

This compound is a potent and reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme primarily located on the brush border of renal proximal tubular epithelial cells. DHP-I is responsible for the metabolism of certain drugs, such as the antibiotic imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of these drugs, thereby increasing their efficacy. More importantly for a broader research context, cilastatin has demonstrated significant nephroprotective effects by blocking the entry of various nephrotoxic agents into kidney cells.[1][2][3] This property makes it a valuable tool for studying and preventing drug-induced kidney injury.

Physicochemical Properties and Formulation

This compound is typically supplied as a sodium salt, which is an off-white to yellowish-white, hygroscopic, amorphous compound.

Solubility and Stability

Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes its solubility and stability in common laboratory solvents.

SolventSolubilityStorage Conditions for Solutions
WaterVery solublePrepare fresh for aqueous solutions.
MethanolVery solubleCan be stored at -20°C for short periods.
Dimethyl Sulfoxide (DMSO)Very slightly solubleStore at -20°C for up to 1 month.
Anhydrous EthanolSlightly solubleStore at -20°C for up to 1 month.

Data compiled from publicly available information.

Preparation of Stock Solutions

For In Vitro Applications (e.g., cell culture):

A stock solution of 10 mg/mL can be prepared for ease of use in cell culture experiments.

Materials:

  • This compound sodium salt

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Protocol:

  • Weigh the desired amount of this compound sodium salt in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile PBS to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the cilastatin is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month. For immediate use in experiments, the solution can be stored at 2-8°C for up to 24 hours.

For In Vivo Applications (e.g., animal studies):

For administration to animals, this compound should be dissolved in a sterile, isotonic solution.

Materials:

  • This compound sodium salt

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Vortex mixer

Protocol:

  • Under sterile conditions, weigh the required amount of this compound sodium salt.

  • Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration for injection.

  • Vortex thoroughly until the compound is fully dissolved.

  • Prepare the solution fresh on the day of administration. Do not store for later use.

Mechanism of Action: Nephroprotection

This compound's primary nephroprotective mechanism is the inhibition of dehydropeptidase-I (DHP-I) located within cholesterol-rich lipid rafts on the apical membrane of renal proximal tubular epithelial cells. Many nephrotoxic drugs, such as cisplatin and gentamicin, are taken up into these cells via endocytosis mediated by proteins like megalin, which are also present in these lipid rafts. By binding to DHP-I, cilastatin interferes with the integrity and function of these lipid rafts, thereby reducing the cellular uptake of nephrotoxic agents.[4][5][6] This leads to a decrease in drug accumulation within the renal cells, mitigating downstream events such as apoptosis, oxidative stress, and inflammation.[5][6][7]

Cilastatin_Nephroprotection_Pathway Mechanism of this compound Nephroprotection cluster_proximal_tubule_cell Renal Proximal Tubule Cell cluster_tubular_lumen Tubular Lumen DHP_I Dehydropeptidase-I (DHP-I) in Lipid Raft Nephrotoxic_Drug_Internalization Drug Internalization (Endocytosis) DHP_I->Nephrotoxic_Drug_Internalization facilitates Megalin Megalin Megalin->Nephrotoxic_Drug_Internalization Cellular_Damage Cellular Damage (Apoptosis, Oxidative Stress, Inflammation) Nephrotoxic_Drug_Internalization->Cellular_Damage leads to Nephrotoxic_Drug Nephrotoxic Drug (e.g., Cisplatin, Gentamicin) Nephrotoxic_Drug->Megalin binds to Cilastatin This compound Cilastatin->DHP_I inhibits

Caption: Signaling pathway of this compound's nephroprotective effect.

Experimental Protocols

In Vitro Nephroprotection Assay

This protocol describes a method to assess the protective effect of this compound against drug-induced cytotoxicity in a renal proximal tubule epithelial cell line (e.g., HK-2 or RPTECs).

in_vitro_workflow In Vitro Nephroprotection Assay Workflow A 1. Cell Seeding Seed renal proximal tubule cells in a 96-well plate. B 2. Cell Culture Incubate for 24 hours to allow attachment. A->B C 3. Treatment - Add this compound (e.g., 200 µg/mL). - Add nephrotoxic agent (e.g., Cisplatin). - Include control groups. B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Assessment of Cell Viability (e.g., MTT or CCK-8 assay) D->E F 6. Assessment of Kidney Injury Markers (e.g., KIM-1, NGAL via ELISA or Western Blot) D->F

Caption: Workflow for the in vitro nephroprotection assay.

Detailed Methodology:

  • Cell Culture: Culture human kidney proximal tubular epithelial cells (e.g., HK-2) in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and EGF) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare solutions of the nephrotoxic agent (e.g., cisplatin) and this compound in fresh cell culture medium.

    • Remove the old medium from the cells and add the treatment media according to the experimental groups:

      • Vehicle Control (medium only)

      • Cilastatin only (e.g., 200 µg/mL)[8]

      • Nephrotoxic agent only (determine IC50 dose beforehand)

      • Cilastatin + Nephrotoxic agent (co-treatment)

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24 or 48 hours).

  • Assessment of Cell Viability:

    • Perform a cell viability assay, such as the MTT or CCK-8 assay, according to the manufacturer's protocol.

    • Measure the absorbance using a microplate reader.

  • Analysis of Kidney Injury Markers (Optional):

    • For mechanistic studies, cell lysates or culture supernatants can be collected.

    • Levels of kidney injury markers like Kidney Injury Molecule-1 (KIM-1) or Neutrophil Gelatinase-Associated Lipocalin (NGAL) can be quantified using ELISA or Western blotting.

In Vivo Nephroprotection Assay (Rodent Model)

This protocol provides a general framework for evaluating the nephroprotective effects of this compound in a rodent model of drug-induced acute kidney injury (AKI). The following is based on a cisplatin-induced nephrotoxicity model in rats, which can be adapted for mice.[7][9]

in_vivo_workflow In Vivo Nephroprotection Assay Workflow A 1. Animal Acclimatization Acclimatize animals (e.g., Wistar rats) for at least one week. B 2. Grouping Divide animals into experimental groups: - Control - Cilastatin only - Nephrotoxic agent only - Cilastatin + Nephrotoxic agent A->B C 3. Treatment Administration - Administer this compound (e.g., 150 mg/kg, i.p.). - Administer nephrotoxic agent (e.g., Cisplatin, single i.p. injection). B->C D 4. Monitoring and Sample Collection Monitor body weight and clinical signs. Collect blood and urine samples at baseline and endpoint. C->D E 5. Euthanasia and Tissue Collection Euthanize animals at the end of the study (e.g., day 5). Collect kidneys for histology and molecular analysis. D->E F 6. Analysis - Serum BUN and Creatinine. - Histopathology of kidney tissue. - Kidney Injury Marker expression (KIM-1). E->F

Caption: Workflow for the in vivo nephroprotection assay.

Detailed Methodology:

  • Animals: Use male Wistar rats (250-300 g) or a suitable mouse strain. House the animals under standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Group 1 (Control): Administer vehicle for both cilastatin (e.g., saline, i.p.) and the nephrotoxic agent.

    • Group 2 (Cilastatin Control): Administer this compound and the vehicle for the nephrotoxic agent.

    • Group 3 (Nephrotoxic Agent): Administer the vehicle for cilastatin and the nephrotoxic agent (e.g., a single intraperitoneal injection of cisplatin, 5-7 mg/kg).

    • Group 4 (Cilastatin + Nephrotoxic Agent): Administer both this compound and the nephrotoxic agent.

  • Drug Administration:

    • Administer this compound (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection.[8] The timing of administration relative to the nephrotoxic agent may vary depending on the experimental design (e.g., 30 minutes before, concurrently, or after).

    • Induce nephrotoxicity with a single i.p. injection of the chosen agent.

  • Sample Collection and Analysis:

    • Monitor body weight daily.

    • Collect blood samples via tail vein or cardiac puncture at the end of the study (e.g., 5 days post-cisplatin injection).

    • Analyze serum for blood urea nitrogen (BUN) and creatinine levels.

    • At the end of the study, euthanize the animals and harvest the kidneys.

    • One kidney can be fixed in 10% neutral buffered formalin for histopathological examination (H&E staining).

    • The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (e.g., Western blot or qPCR for KIM-1).

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound.

Table 1: In Vitro Efficacy

ParameterValueEnzyme Source
IC50 for Dehydropeptidase-I Inhibition0.1 µMRenal Dehydropeptidase-I
Protective Concentration against Drug-induced Cell Death200 µg/mLRenal Proximal Tubule Cells (RPTECs)

Data from MedChemExpress and a study on gentamicin-induced renal injury.[8]

Table 2: In Vivo Nephroprotective Effects (Rat Model of Cisplatin-Induced Nephrotoxicity)

ParameterCisplatin GroupCisplatin + Cilastatin Group% Reduction
Serum Creatinine (mg/dL)~2.5~1.0~60%
Blood Urea Nitrogen (BUN) (mg/dL)~150~75~50%

Approximate values derived from graphical data in a study by Humanes et al., 2012.[9]

Conclusion

This compound is a valuable research tool for investigating the mechanisms of drug-induced nephrotoxicity and for developing strategies to mitigate this common and serious side effect. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo studies. Proper formulation and handling are essential to ensure the integrity and efficacy of this compound in experimental settings.

References

Application Note: Analytical Strategies for Impurity Profiling of (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1][2] The stereoisomeric purity of Cilastatin is critical for its efficacy and safety. This application note details analytical techniques and protocols for the comprehensive impurity profiling of (R,R)-Cilastatin, the active stereoisomer.

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation impurities).[1][2] Rigorous analytical monitoring is essential to ensure the quality, safety, and stability of the final drug product, in compliance with regulatory standards such as those from the International Council for Harmonisation (ICH).

This document provides detailed methodologies for the identification, quantification, and characterization of impurities in this compound, with a focus on chromatographic techniques.

Analytical Techniques for Impurity Profiling

A multi-faceted approach is necessary for the comprehensive analysis of this compound impurities. The primary techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for separating and quantifying impurities. Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities.[1][3] Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide accurate mass data for molecular formula determination.[3]

  • Forced Degradation Studies: Performed to understand the degradation pathways of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines. This helps in identifying potential degradation products that might form during storage and handling.

The following diagram illustrates the general workflow for impurity profiling:

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Characterization Sample Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation Stress Conditions HPLC RP-HPLC Separation Sample->HPLC Direct Analysis Forced_Degradation->HPLC PDA_Detector PDA/UV Detection HPLC->PDA_Detector Quantification Impurity Quantification PDA_Detector->Quantification LC_MS LC-MS for Identification (if unknown) PDA_Detector->LC_MS Structural_Elucidation Structural Elucidation LC_MS->Structural_Elucidation

General Workflow for this compound Impurity Profiling

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification

This protocol is based on a stability-indicating RP-HPLC method for the simultaneous determination of impurities.

Chromatographic Conditions:

ParameterValue
Column Waters Xterra MS C18 (250 mm x 4.6 mm, 5.0 µm)
Mobile Phase A Phosphate buffer (pH 7.30) and Acetonitrile (98:2 v/v)
Mobile Phase B Phosphate buffer (pH 2.80) and Acetonitrile (68:32 v/v)
Gradient Program A gradient elution is typically employed. A specific gradient program should be developed and validated.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm (using a Photodiode Array detector)
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Diluent: 0.09% w/v NaCl in saline water.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound working standard in the diluent to a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.22-µm PVDF membrane filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.

Stress Conditions:

ConditionDetails
Acid Hydrolysis Treat the sample with 0.1 M HCl at 60°C for a specified duration.
Base Hydrolysis Treat the sample with 0.1 M NaOH at room temperature for a specified duration.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature for a specified duration.
Thermal Degradation Expose the solid sample to 105°C for a specified duration.
Photolytic Degradation Expose the sample to UV light (254 nm) and visible light for a specified duration.

After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration with the diluent before HPLC analysis.

The following diagram outlines the workflow for forced degradation studies:

G Start Cilastatin Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 105°C) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Analysis HPLC-PDA/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Impurity Profile Analysis->End

Forced Degradation Study Workflow

Data Presentation and Interpretation

Known and Potential Impurities

A list of potential impurities should be established based on the synthetic route and degradation pathways. This includes unreacted starting materials, by-products, intermediates, and degradation products.[1][2]

Quantitative Data Summary

The results of the impurity profiling should be summarized in a clear and concise table. This allows for easy comparison of impurity levels across different batches or stability time points.

Example Table of Impurity Data:

Impurity Name/CodeRetention Time (min)Relative Retention Time (RRT)Limit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)Specification Limit (%)
Impurity A8.50.850.010.03≤ 0.15
Impurity B12.31.230.020.05≤ 0.20
Unknown Impurity 114.11.41--Report
Total Impurities----≤ 1.0

Note: The values in this table are for illustrative purposes only and should be replaced with actual experimental data.

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive impurity profiling of this compound. A combination of HPLC for quantification and LC-MS for identification, supported by forced degradation studies, is essential for ensuring the quality, safety, and efficacy of this important pharmaceutical ingredient. Adherence to these methodologies will aid researchers, scientists, and drug development professionals in meeting regulatory requirements and delivering a high-quality product.

References

Application Notes and Protocols: (R,R)-Cilastatin Pharmacokinetic and Pharmacodynamic Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R,R)-Cilastatin. Detailed protocols for quantification and analysis are included to support research and development efforts.

Introduction

Cilastatin is a reversible, competitive inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme responsible for the metabolism of certain carbapenem antibiotics, such as imipenem. The clinically utilized form is the (R,R)-stereoisomer. By inhibiting DHP-I, this compound prevents the renal inactivation of imipenem, thereby increasing its urinary concentration and systemic efficacy. Beyond its role in antibiotic co-administration, this compound has demonstrated nephroprotective effects, mitigating the kidney-damaging potential of various drugs. This document outlines the PK/PD characteristics of this compound and provides detailed experimental protocols for its study.

Pharmacokinetic Properties of Cilastatin

The pharmacokinetics of cilastatin have been primarily studied in combination with imipenem. Cilastatin is typically administered intravenously.

Table 1: Summary of Pharmacokinetic Parameters for Cilastatin in Humans

ParameterValueReference
Half-life (t½) Approximately 1 hour[1]
Volume of Distribution (Vd) 14.6 - 20.1 L[1]
Total Clearance (CL) 0.2 L/h/kg[1]
Renal Clearance 0.10 - 0.16 L/h/kg[1]
Protein Binding 35 - 40%[1]
Urinary Excretion (unchanged) ~70%[1]

Pharmacodynamic Properties of this compound

The primary pharmacodynamic effect of this compound is the competitive inhibition of renal dehydropeptidase-I. This action not only protects co-administered carbapenems but also influences the metabolism of other endogenous substances like leukotriene D4.[1][2] Additionally, cilastatin has been shown to inhibit renal organic anion transporters (OATs), which may contribute to its nephroprotective effects.[3]

Table 2: Pharmacodynamic Parameters of Cilastatin

ParameterTargetValueReference
Inhibition Constant (Ki) Dehydropeptidase-I0.07 ± 0.02 µM (for imipenem hydrolysis)[4]
Mechanism of Action Dehydropeptidase-IReversible, competitive inhibition[5]
Nephroprotective Effects Renal Proximal Tubule CellsReduction of drug-induced apoptosis and oxidative stress[5][6]

Signaling Pathways and Mechanisms

Inhibition of Dehydropeptidase-I and Nephroprotection

This compound's primary mechanism of action involves the inhibition of DHP-I located in the brush border of renal proximal tubule cells. This prevents the metabolism of susceptible compounds. Furthermore, its nephroprotective effects are mediated through multiple pathways, including the inhibition of organic anion transporters, which reduces the intracellular accumulation of nephrotoxic agents.

DHP1_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell DHP1 Dehydropeptidase-I (DHP-I) Metabolites Inactive Metabolites DHP1->Metabolites OAT Organic Anion Transporters (OATs) Cellular_Damage Cellular Damage OAT->Cellular_Damage Accumulation leads to Nephrotoxic_Drug Nephrotoxic Drug Nephrotoxic_Drug->DHP1 Metabolism Nephrotoxic_Drug->OAT Uptake Cilastatin This compound Cilastatin->DHP1 Inhibits Cilastatin->OAT Inhibits Nephroprotection Nephroprotection Cilastatin->Nephroprotection

Caption: Mechanism of this compound Action.

Experimental Protocols

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for determining the pharmacokinetic profile of this compound involves drug administration, serial blood sampling, plasma processing, and bioanalysis using a validated analytical method.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis Drug_Admin Drug Administration (Intravenous Infusion) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 6, 8h) Drug_Admin->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Protein_Precipitation Protein Precipitation (e.g., with Methanol) Centrifugation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Processing Data Processing and Pharmacokinetic Modeling LCMS_Analysis->Data_Processing

Caption: Pharmacokinetic Study Workflow.
Protocol 1: Quantification of Cilastatin in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of cilastatin in human plasma. This synthesized protocol is based on elements from published methods.[7]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled cilastatin or a structural analog

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Agilent TC-C18 (2) column (150 mm × 4.6 mm, 5 µm) or equivalent

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.

  • Prepare a working IS solution by diluting the IS stock solution.

3. Sample Preparation

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of the working IS solution and vortex briefly.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System:

    • Column: Agilent TC-C18 (2) (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase A: 0.15% formic acid in water

    • Mobile Phase B: Methanol

    • Flow Rate: 0.8 mL/min

    • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 10 µL

  • MS/MS System (ESI in positive ion mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cilastatin: m/z 359.7 → 97.0

      • IS: (dependent on the IS used)

    • Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of cilastatin to the IS against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentration of cilastatin in the unknown samples from the calibration curve.

Protocol 2: Quantification of Cilastatin by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the determination of cilastatin. This is a synthesized protocol based on published methodologies.[8][9]

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • CN column (4.6 mm x 250 mm, 5 µm) or a reverse-phase C18 column

  • HPLC system with a UV detector

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v). Filter and degas the mobile phase before use.

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

3. Sample Preparation (from a pharmaceutical formulation)

  • Accurately weigh a portion of the powdered formulation equivalent to 10 mg of cilastatin.

  • Transfer to a 10 mL volumetric flask and add approximately 7 mL of mobile phase.

  • Sonicate for 15 minutes to dissolve.

  • Make up to the volume with the mobile phase and mix well.

  • Filter through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. HPLC Conditions

  • Column: CN column (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (50:50)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of cilastatin against the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration data.

  • Calculate the concentration of cilastatin in the sample using the regression equation.

Conclusion

The pharmacokinetic and pharmacodynamic modeling of this compound is crucial for understanding its clinical efficacy and safety, both as a co-administered agent with carbapenems and as a potential standalone nephroprotective agent. The provided data summaries and experimental protocols offer a foundation for researchers to further investigate the properties of this compound. Further studies are warranted to develop a more comprehensive standalone PK/PD model for this compound and to explore its full therapeutic potential.

References

Application Notes & Protocols for the Mass Spectrometric Detection of (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of (R,R)-Cilastatin in biological matrices, particularly human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

This compound is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic Imipenem.[1] Cilastatin prevents the renal metabolism of Imipenem, thereby increasing its bioavailability and protecting against potential nephrotoxicity.[1] Accurate and sensitive quantification of Cilastatin is essential for clinical monitoring and drug development. LC-MS/MS offers high selectivity and sensitivity for the determination of Cilastatin in complex biological samples.[2][3][4]

Principle of the Method

This method utilizes a Liquid Chromatography (LC) system to separate Cilastatin from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for Cilastatin.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is commonly employed for the extraction of Cilastatin from human plasma.[2]

Materials:

  • Human plasma samples

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Internal Standard (IS) solution (e.g., Meropenem or Oseltamivir Carboxylate)[2][5]

  • Vortex mixer

  • Centrifuge

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add a suitable volume of the internal standard solution.

  • Add 700 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Agilent TC-C18 (2) (150 mm × 4.6 mm, 5 µm)[2]Waters X terra MS (C18, 250 mm × 4.6 mm, 5.0 µm)
Mobile Phase A 0.15% Formic acid in water[2]Phosphate buffer (pH 7.30) and acetonitrile (98:2 v/v)
Mobile Phase B Methanol[2]Phosphate buffer (pH 2.80) and acetonitrile (68:32 v/v)
Gradient Gradient elution[2]Gradient elution
Flow Rate 0.8 mL/min[6]1.0 mL/min
Column Temperature 35°C35°C
Injection Volume 30 µL[6]Not Specified
Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Monitoring Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z) 359.7[2]
Product Ion (m/z) 97.0[2]
Internal Standard (Meropenem) m/z 384.1 → 141.1[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the determination of Cilastatin in human plasma.[2]

ParameterResult
Linearity Range 0.1 - 100.0 µg/mL
Correlation Coefficient (r) > 0.99
Intra-day Accuracy 95.3% - 108.5%
Inter-day Accuracy 95.3% - 108.5%
Precision (RSDs) < 9.3%
Extraction Recovery 77.4% - 84.3%
Matrix Effect 97.1% - 111.2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Reconstitution extract->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Cilastatin quantification.

cilastatin_moa imipenem Imipenem dhp1 Renal Dehydropeptidase-I imipenem->dhp1 Metabolism active_imipenem Active Imipenem in Urine imipenem->active_imipenem Increased Bioavailability cilastatin This compound cilastatin->dhp1 Inhibition inactive_metabolite Inactive Metabolite dhp1->inactive_metabolite

Caption: Mechanism of Cilastatin action.

References

Troubleshooting & Optimization

Technical Support Center: (R,R)-Cilastatin In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-Cilastatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in vitro?

A1: this compound is a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located on the brush border of renal proximal tubular cells.[1][2][3][4][5] By inhibiting DHP-I, Cilastatin prevents the degradation of certain dipeptides and, most notably, carbapenem antibiotics like imipenem.[6] Recent studies have also shown that Cilastatin's binding to DHP-I on cholesterol-rich lipid rafts can block the internalization of these rafts, thereby preventing apoptosis induced by various nephrotoxic agents.[7]

Q2: What are the known off-target effects of this compound in vitro?

A2: A significant off-target effect of Cilastatin is the inhibition of renal organic anion transporters (OATs), specifically OAT1 and OAT3.[2][6] Cilastatin can act as a substrate for these transporters and competitively inhibit the transport of other OAT substrates.[2][6] This interaction is thought to contribute to its nephroprotective effects against certain drugs by reducing their intracellular accumulation in renal cells.[2]

Q3: Is this compound cytotoxic?

A3: this compound is generally not considered cytotoxic to renal cells at typical experimental concentrations. In fact, it is widely reported to be nephroprotective, increasing cell viability and reducing apoptosis and oxidative stress in the presence of known nephrotoxic agents like cisplatin, vancomycin, and gentamicin.[1][7][8][9] For example, at a concentration of 200 µg/mL, Cilastatin has been shown to protect renal proximal tubule epithelial cells (RPTECs) from vancomycin-induced apoptosis.[1][9] However, as with any compound, it is crucial to determine the cytotoxic potential in your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Sodium

Question: I am having trouble dissolving this compound sodium for my experiment. What is the recommended solvent and procedure?

Answer:

This compound sodium salt has specific solubility properties that are important to consider for stock solution preparation.

  • Recommended Solvents: Cilastatin sodium is highly soluble in water and methanol. It is very slightly soluble in dimethyl sulfoxide (DMSO).

  • Troubleshooting Steps:

    • Prioritize Aqueous Solvents: For most cell culture experiments, preparing a stock solution in sterile water or phosphate-buffered saline (PBS) is the best approach.

    • Use Co-solvents if Necessary: If a combination with another compound requires a solvent like DMSO, a mixed solvent system may be effective. For instance, a 1:1 mixture of DMSO and water has been used to prepare a 50 mg/mL ready-made solution.[10]

    • Gentle Warming: If the compound does not dissolve immediately, gentle warming (e.g., in a 37°C water bath) can aid dissolution. Avoid boiling.

    • Sonication: Brief periods of sonication can also help to break up particulates and enhance dissolution.

    • Check the Salt Form: Ensure you are using the sodium salt of Cilastatin (CAS 81129-83-1), as the free acid form (CAS 82009-34-5) has different solubility properties.

Issue 2: Inconsistent or Unstable Results Over Time

Question: My experimental results with Cilastatin are inconsistent, especially when I use prepared solutions over several days. How stable is Cilastatin in solution?

Answer:

Solution stability is a critical factor for reproducible results. Cilastatin's stability is influenced by temperature, pH, and the storage vehicle.

  • Temperature: For short-term storage, solutions should be kept at 4°C for up to 24 hours. For long-term storage, aliquoting and freezing at -20°C or -70°C is recommended.[11] Studies on the imipenem-cilastatin combination show that storage at -70°C is optimal for preserving the stability of beta-lactam antibiotics.[12]

  • pH: The pH range of maximum stability for Cilastatin is between 6.5 and 7.5.[11] Outside of this range, degradation rates increase. Ensure that your cell culture medium or buffer is within this pH range.

  • Visual Indicators: Solutions should be colorless to pale yellow.[11] A color change to dark yellow or orange over time can indicate degradation.[8][13] If a significant color change is observed, it is recommended to prepare a fresh solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The best practice is to prepare solutions fresh for each experiment.

    • Aliquot and Freeze: If you must store stock solutions, filter-sterilize, aliquot into single-use volumes, and store at -20°C for up to one month or -70°C for longer periods. Avoid repeated freeze-thaw cycles.

    • pH Monitoring: Check the pH of your final working solution, especially after adding Cilastatin, to ensure it remains in the optimal 6.5-7.5 range.

Issue 3: Unexpected Cellular Effects or Assay Interference

Question: I am observing unexpected changes in my cell health or assay readouts that I cannot attribute to my primary experimental variable. Could Cilastatin be interfering?

Answer:

While Cilastatin is primarily an enzyme inhibitor, it can have other effects that may influence experimental outcomes.

  • Interaction with Transporters: As mentioned, Cilastatin inhibits OAT1 and OAT3.[2] If your experiment involves compounds that are substrates of these transporters, Cilastatin could alter their intracellular concentration, leading to confounding results.

  • Impact on Cell Viability Assays: In assays that measure metabolic activity (e.g., MTT, XTT), it is important to run a "Cilastatin only" control to ensure it does not directly stimulate or inhibit cellular metabolism in your model system, which could be misinterpreted as a change in cell viability.[14]

  • Nephroprotective Effects: Remember that Cilastatin is actively protective. If your cell culture medium contains potentially nephrotoxic components (e.g., certain antibiotics), Cilastatin could be mitigating low-level toxicity, leading to an apparent increase in cell health compared to untreated controls.[1][8]

  • Troubleshooting Steps:

    • Comprehensive Controls: Always include a "vehicle control" and a "Cilastatin only" control group at the same concentration used in your experimental groups.

    • Review Media Components: Check the composition of your cell culture medium for compounds that could have their transport or toxicity modulated by Cilastatin.

    • Orthogonal Assays: If you suspect interference with a specific assay (e.g., a metabolic assay), confirm your results using an orthogonal method, such as a dye exclusion assay (e.g., Trypan Blue or Propidium Iodide) that measures membrane integrity.

Quantitative Data Summary

Table 1: Solubility of this compound Sodium

Solvent Solubility Notes
Water Highly Soluble Recommended for most biological experiments.
Methanol Highly Soluble -
DMSO Very Slightly Soluble Use with caution; co-solvents may be needed.
DMSO/H₂O (1:1) ≥ 50 mg/mL A reported concentration for a ready-made solution.[10]

| Anhydrous Ethanol | Slightly Soluble | - |

Table 2: Inhibitory Activity of this compound

Target IC₅₀ Value Notes
Renal Dehydropeptidase-I (DHP-I) 0.1 µM Reversible, competitive inhibition.[1][2][3][4][5]
Leukotriene D4 Dipeptidase 8 x 10⁻⁸ M (Lowest Detectable) This is another function of the DHP-I enzyme.[2]

| Bacterial Metallo-β-lactamase (CphA) | 178 µM | Weaker inhibition compared to DHP-I.[1][4][5] |

Experimental Protocols

Protocol 1: In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of Cilastatin against DHP-I.

  • Reagents and Materials:

    • Recombinant human DHP-I enzyme.

    • Glycyldehydrophenylalanine as the substrate.

    • This compound sodium.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well UV-transparent microplate.

    • Microplate spectrophotometer.

  • Procedure:

    • Prepare a stock solution of Cilastatin in the Assay Buffer. Create a serial dilution to test a range of concentrations (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, add 10 µL of each Cilastatin dilution (or buffer for the control) to triplicate wells.

    • Add 70 µL of Assay Buffer to each well.

    • Add 10 µL of the DHP-I enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate, Glycyldehydrophenylalanine.

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 275 nm) over time (kinetic read) at 37°C.

    • Calculate the reaction velocity (rate of change in absorbance) for each concentration.

    • Plot the percent inhibition against the Cilastatin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cytotoxicity Assessment of this compound on HK-2 Cells (MTT Assay)

This protocol outlines how to assess the potential cytotoxicity of Cilastatin on the human kidney proximal tubule cell line, HK-2.

  • Reagents and Materials:

    • HK-2 cells.

    • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).

    • This compound sodium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plate.

    • Microplate reader (570 nm).

  • Procedure:

    • Seed HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare a range of Cilastatin concentrations in fresh cell culture medium (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL, 200 µg/mL, 500 µg/mL).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different Cilastatin concentrations. Include "medium only" (no cells), "vehicle control" (cells with medium), and a "positive control" (cells with a known cytotoxic agent) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

DHP_Inhibition_Pathway cluster_membrane Renal Proximal Tubule Cell Brush Border DHPI Dehydropeptidase-I (DHP-I) Metabolites Inactive Metabolites DHPI->Metabolites Hydrolysis Substrate Dipeptide Substrate (e.g., Imipenem) Substrate->DHPI Cilastatin This compound Cilastatin->DHPI Competitive Inhibition

Caption: Mechanism of DHP-I inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubilize 1. Solubilize Cilastatin (e.g., in Water/PBS) Treat 3. Treat Cells with Cilastatin Dilutions Solubilize->Treat Prepare_Cells 2. Seed Cells (e.g., HK-2) Prepare_Cells->Treat Incubate 4. Incubate (24/48/72 hours) Treat->Incubate Assay 5. Perform Assay (e.g., MTT, DHP-I activity) Incubate->Assay Analyze 6. Analyze Data (Calculate IC50 / % Viability) Assay->Analyze

Caption: General workflow for in vitro Cilastatin experiments.

Logical_Troubleshooting Start Inconsistent Experimental Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Was the solution prepared fresh? Start->Check_Stability Check_Controls Are proper controls (vehicle, drug-only) included? Start->Check_Controls Sol_Action Action: Use recommended solvent (Water/PBS). Consider gentle warming or sonication. Check_Solubility->Sol_Action No Stab_Action Action: Prepare fresh solution. For storage, aliquot and freeze at -70°C. Check_Stability->Stab_Action No Ctrl_Action Action: Run orthogonal assays. Review potential off-target effects (e.g., OATs). Check_Controls->Ctrl_Action No

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing (R,R)-Cilastatin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-Cilastatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. It is also sensitive to the composition of the solution, including the type of intravenous fluid used. While generally more stable than its common combination partner, imipenem, these factors are critical for maintaining its integrity.[1]

Q2: What is the optimal pH range for maintaining this compound stability?

A2: this compound, particularly when in combination with imipenem, is most stable in a neutral pH range, typically between 6.5 and 7.5. The rate of degradation increases in acidic or alkaline conditions.

Q3: How does temperature impact the stability of aqueous this compound solutions?

A3: Lower temperatures significantly enhance the stability of cilastatin solutions. It is recommended to store aqueous solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation.[1] Elevated temperatures will accelerate the degradation process. Freezing of solutions is generally not recommended as it does not substantially prevent degradation.[2]

Q4: My this compound solution has turned yellow. Is it still usable?

A4: A color change from colorless to yellow can occur over time and does not necessarily indicate a significant loss of potency. However, if the solution darkens to brown, it should be discarded as this suggests extensive degradation.

Q5: Can I use any intravenous fluid to dissolve this compound?

A5: No, the choice of intravenous fluid is important. This compound is most stable in 0.9% sodium chloride injection.[1] It is chemically incompatible with lactate-containing diluents and should not be mixed with them.

Q6: What are the known degradation pathways for this compound?

A6: The degradation of cilastatin sodium can be initiated by oxygen. Key degradation pathways include the formation of diastereoisomeric oxidative products and impurities resulting from double bond migration within the molecule.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. - Inappropriate pH: The pH of the solution may be too acidic or too alkaline. - Elevated Temperature: The solution is being stored at room temperature or higher for an extended period. - Oxidative Stress: The solution is exposed to oxidizing agents or excessive oxygen.- Adjust the pH of your aqueous solution to a neutral range (6.5-7.5) using appropriate buffers such as phosphate buffers. - Prepare solutions fresh and store them at 4°C when not in immediate use. - Use deoxygenated solvents and consider purging the solution with an inert gas like nitrogen or argon.
Precipitation observed in the solution. - High Concentration: The concentration of this compound may exceed its solubility in the chosen solvent. - Incompatible Solvent: The solvent system may not be appropriate for the desired concentration.- Prepare solutions at a lower concentration. - Ensure the use of a suitable solvent. This compound sodium is very soluble in water and methanol.[4]
Inconsistent results in HPLC analysis. - Sample Degradation: The sample may be degrading between preparation and analysis. - Inappropriate HPLC Method: The analytical method may not be stability-indicating.- Analyze samples as quickly as possible after preparation. If necessary, store them at 4°C for a short period. - Utilize a validated stability-indicating HPLC method. Refer to the "Experimental Protocols" section for a suitable method.
Appearance of unexpected peaks in the chromatogram. - Degradation Products: The new peaks are likely due to the degradation of this compound. - Interaction with Other Components: If in a mixture, this compound may be reacting with other components.- Conduct a forced degradation study to identify potential degradation products. - Investigate potential incompatibilities with other components in your formulation. An interaction product between imipenem and cilastatin has been identified.[5][6]

Quantitative Stability Data

While specific degradation kinetics for this compound as a single agent are not extensively available in public literature, the following table summarizes the known stability characteristics, primarily in the context of its combination with imipenem, where cilastatin is the more stable component.

Parameter Condition Observation Reference
pH Acidic (<6.5)Increased degradation
Neutral (6.5-7.5)Optimal stability
Alkaline (>7.5)Increased degradation
Temperature 4°CIncreased stability[1]
25°C (Room Temp)Moderate degradation[1]
Solvent 0.9% Sodium ChlorideGood stability[1]
Lactate-containing solutionsIncompatible

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to validate a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and reflux at 80°C for 2 hours. Neutralize the solution with 0.1N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and reflux at 80°C for 2 hours. Neutralize the solution with 0.1N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 20% H₂O₂ and reflux at 80°C for 2 hours.

  • Thermal Degradation: Expose solid this compound to a temperature of 105°C in a hot air oven for 2 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

Stability-Indicating HPLC Method

This method is suitable for the simultaneous determination of cilastatin and its degradation products.

  • Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5µm).[4]

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (70:25:05 v/v) with the pH adjusted to 5.2.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 217 nm.[4]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration. Filter the solution through a 0.45 µm filter before injection.

Visualizations

G cluster_pathway Proposed Degradation Pathway of this compound Cilastatin This compound Oxidation Oxidation (Presence of O2) Cilastatin->Oxidation DoubleBondMigration Double Bond Migration Cilastatin->DoubleBondMigration DegradationProducts Degradation Products (e.g., Diastereoisomers) Oxidation->DegradationProducts DoubleBondMigration->DegradationProducts

Caption: Proposed degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Testing Prep Prepare this compound Aqueous Solution Stress Apply Stress Conditions (pH, Temp, Oxidant) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability- Indicating HPLC Sample->Analyze Data Quantify Degradation and Identify Products Analyze->Data

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting (R,R)-Cilastatin HPLC analysis peak tailing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R,R)-Cilastatin HPLC Analysis

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this compound is secondary interaction between the analyte and the stationary phase.[1][2] this compound contains a primary amine group, which can be protonated (positively charged) at acidic to neutral pH.[3] This charged group can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6][7] These silanol groups are acidic and can be deprotonated (negatively charged), leading to an undesirable ionic interaction that causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.[8]

Other potential causes include:

  • Column Overload : Injecting a sample that is too concentrated or has too large a volume.[1][5][9]

  • Physical Issues : Problems with the HPLC system or column, such as a column void, a partially blocked frit, or excessive extra-column volume.[1][6][10]

  • Mobile Phase Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase.[1]

Q2: How can I determine if my peak tailing is a chemical or physical problem?

A2: A simple diagnostic test can differentiate between chemical- and physical-related tailing. The approach is to inject a neutral, non-polar compound, such as toluene, that does not have functional groups capable of strong secondary interactions.[8]

  • If the neutral marker peak is symmetrical , but the this compound peak tails, the issue is chemical in nature (i.e., secondary silanol interactions).[11]

  • If all peaks in the chromatogram, including the neutral marker, are tailing , the problem is likely physical.[8][11] This points to an issue like a column void, poor fittings, or extra-column band broadening.[10][11]

Below is a workflow to diagnose the root cause.

Start Observe Peak Tailing for this compound InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckPeakShape Evaluate Marker Peak Shape InjectNeutral->CheckPeakShape Chemical Problem is Chemical (Secondary Interactions) CheckPeakShape->Chemical Marker Peak is Symmetrical Physical Problem is Physical (System/Column Issue) CheckPeakShape->Physical Marker Peak Tails TroubleshootChemical Proceed to Chemical Troubleshooting (pH, Modifier, Column Choice) Chemical->TroubleshootChemical TroubleshootPhysical Proceed to Physical Troubleshooting (Check Fittings, Flush Column) Physical->TroubleshootPhysical

Caption: Diagnostic workflow to differentiate between chemical and physical causes of peak tailing.

Q3: My peak tailing is chemical. What are the first and most effective steps to fix it?

A3: For chemical-related tailing of a basic compound like this compound, the most effective strategies involve modifying the mobile phase to suppress silanol interactions.

  • Operate at a Low pH : Lowering the mobile phase pH (e.g., to pH 2.5-3.0) using an acidic modifier like phosphoric acid or formic acid is highly effective.[4][10] At low pH, the residual silanol groups are fully protonated (neutral), which prevents them from interacting with the positively charged cilastatin molecule.

  • Use a Modern, End-Capped Column : Employ a high-purity, silica-based column that is well "end-capped."[6] End-capping chemically converts most of the reactive silanol groups into less reactive species, minimizing sites for secondary interaction.[1][12]

  • Add a Competing Base : Introducing a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can reduce tailing.[13][14] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the cilastatin analyte.[13]

Q4: How does mobile phase pH specifically affect the analysis of this compound?

A4: Mobile phase pH is a critical parameter because this compound has both acidic (carboxylic acid, predicted pKa ~2.1) and basic (amine) functional groups.[3] The pH controls the ionization state of both the analyte and the column's silanol groups (pKa ~3.5-4.5), directly impacting retention and peak shape.

pH RangeThis compound StateSilanol Group State (Si-OH)Expected Peak Shape & Rationale
< 2.5 Cationic (Amine protonated, Acid neutral)Neutral (Protonated)Good. Silanol interaction is suppressed. This is often the optimal range.[4][10]
3.0 - 5.0 Zwitterionic (Amine protonated, Acid ionized)Partially to Fully Ionized (Negative)Poor (Tailing). Strong ionic attraction between the cationic analyte and anionic silanols.[2][6]
> 8.0 Anionic (Amine neutral, Acid ionized)Fully Ionized (Negative)Good (with proper column). The amine is neutral, eliminating the primary cause of tailing. Requires a pH-stable column.[2][5]

Q5: What should I do if I suspect column overload is causing peak tailing?

A5: Column overload occurs when the amount of sample injected saturates the stationary phase.[9] To verify if this is the cause, perform a simple dilution study.

Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the mobile phase. Inject the same volume of each dilution. If the peak tailing improves or disappears with more dilute samples, the original issue was column overload.[1][5] The solution is to either dilute your sample or reduce the injection volume.[9][15]

Troubleshooting Protocols

Protocol 1: Diagnostic Test for Chemical vs. Physical Tailing

Objective: To determine if peak tailing is caused by chemical interactions or physical system faults.

Methodology:

  • Prepare Neutral Marker Solution: Dissolve toluene in your mobile phase to a concentration of approximately 0.1 mg/mL.

  • HPLC Conditions: Use the same HPLC method (mobile phase, flow rate, temperature, and column) that you use for your this compound analysis.

  • Injection: Inject a standard volume (e.g., 10 µL) of the toluene solution.

  • Analysis:

    • Examine the resulting chromatogram for the toluene peak.

    • Calculate the asymmetry factor (As) or USP tailing factor (Tf). A value close to 1.0 indicates a symmetrical peak.

Protocol 2: Mobile Phase pH Optimization

Objective: To reduce peak tailing by suppressing silanol interactions.

Methodology:

  • Prepare Mobile Phase A: Aqueous buffer. Start with 0.1% phosphoric acid in water. This will yield a pH of approximately 2.1.

  • Prepare Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions: Run your standard gradient or isocratic method using the new low-pH aqueous phase.

  • Systematic Adjustment (If needed): If tailing persists, you can try 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH < 2). TFA can also act as an ion-pairing agent and improve peak shape but may be persistent in the HPLC system.

  • Evaluation: For each condition, inject the this compound standard and evaluate the peak asymmetry. Compare the results to select the pH that provides the most symmetrical peak.

Visualizations

cluster_Silica Silica Surface (pH > 4) cluster_Analyte Analyte Molecule Silanol Ionized Silanol Group (Si-O⁻) Interaction Strong Ionic Interaction (Secondary Retention) Cilastatin This compound (Protonated Amine, R-NH₃⁺) Cilastatin->Silanol Attraction Tailing Peak Tailing Interaction->Tailing

References

Improving the solubility of (R,R)-Cilastatin for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using (R,R)-Cilastatin in cell culture experiments, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the critical difference between this compound and this compound Sodium for experimental use?

A: The primary difference is their solubility in aqueous solutions. This compound, the free acid form, has very low water solubility.[1] For cell culture applications, it is highly recommended to use This compound Sodium Salt , which is described as very soluble in water and methanol.[2][3][4] Using the sodium salt form is the most critical step to prevent solubility issues.

Q2: What is the recommended primary solvent for preparing a stock solution of this compound Sodium?

A: The recommended solvent is high-purity, sterile water. This compound Sodium is readily soluble in water at concentrations as high as 100 mM.[5] For most cell culture applications, preparing a 10 mM to 50 mM stock solution in water is a reliable starting point.

Q3: I observed a precipitate after adding my Cilastatin stock solution to the cell culture medium. What are the likely causes?

A: Precipitation upon addition to complex media can occur for several reasons even if the stock solution is clear:

  • Temperature Shift: Adding a cold stock solution to warmer media can cause less soluble components to fall out of solution.[6]

  • High Final Concentration: Exceeding the solubility limit of Cilastatin in the final complex mixture of the medium.

  • Interaction with Media Components: Cell culture media contain divalent cations (e.g., Ca²⁺, Mg²⁺) and other components that can interact with the compound, leading to the formation of insoluble salts.[6]

  • pH Instability: The local pH change upon adding the stock solution might cause Cilastatin or other media components to precipitate.

Q4: How should I properly prepare and store a stock solution of this compound Sodium?

A: Prepare a concentrated stock solution (e.g., 100 mM in sterile water or 10 mM in sterile DMSO).[5] Filter-sterilize the stock solution through a 0.22 µm syringe filter before storage. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contamination. Store aqueous solutions at -20°C for up to one year or -80°C for up to two years.[7] DMSO solutions may be stable for up to one month at -20°C.[2][3]

Q5: Can I use DMSO to dissolve this compound Sodium?

A: Yes, DMSO can be used as a solvent, with reported solubility up to 10 mM.[5] However, some sources describe it as only "very slightly soluble" in DMSO, suggesting water is a superior choice.[2][3] If DMSO is required for your experimental design, be aware that many cell lines are sensitive to DMSO concentrations above 0.5-1%. Always run a vehicle control to account for any effects of the solvent on cell viability and function.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter when preparing Cilastatin-supplemented media.

ProblemPotential Cause(s)Recommended Solution(s)
Powder will not dissolve in water or buffer. 1. You may be using the free acid form, this compound, instead of the sodium salt. 2. The concentration is too high. 3. The solvent quality is poor.1. Verify the compound form. Ensure you are using this compound Sodium Salt (CAS No. 81129-83-1).[5][9][10] 2. Use high-purity sterile water. Avoid using buffers with high salt concentrations initially. 3. Gently warm the solution to 37°C to aid dissolution.[11] 4. Vortex briefly to mechanically break up clumps.
Precipitate forms immediately after adding stock to cell culture medium. 1. "Salting out" effect due to high ionic strength of the medium. 2. Local concentration is too high at the point of addition. 3. Interaction with media components (e.g., proteins in serum, divalent cations).1. Pre-warm both the stock solution and the medium to 37°C before mixing. 2. Add the stock solution drop-wise to the medium while gently swirling or stirring. This prevents localized high concentrations. 3. Test a lower final concentration of Cilastatin. 4. If using serum-containing medium, consider adding the Cilastatin stock to the basal medium before adding serum.
Precipitate appears in the culture vessel after hours or days of incubation. 1. Evaporation of media in the incubator, leading to increased solute concentration. 2. Compound instability at 37°C over time, leading to degradation and precipitation of byproducts. 3. Metabolic activity of cells altering the pH of the medium.1. Ensure proper incubator humidification to minimize evaporation.[6] 2. Prepare fresh Cilastatin-supplemented medium for longer experiments or media changes. 3. Monitor the pH of your culture. If it changes significantly, it may be necessary to use a medium with a stronger buffering capacity (e.g., supplemented with HEPES) or refresh the medium more frequently.

Quantitative Data & Protocols

Data Tables

Table 1: Solubility Profile of this compound Sodium

SolventReported SolubilityReference(s)
WaterVery Soluble / Up to 100 mM / 10-50 mg/mL[2][3][4][5][9]
DMSOUp to 10 mM / Very slightly soluble[2][3][5]
MethanolVery Soluble[2][3][4]
Anhydrous EthanolSlightly Soluble[2][3]
AcetonePractically Insoluble[2][3]
Methylene ChloridePractically Insoluble[2][3]

Table 2: Key Physicochemical Properties of this compound Sodium Salt

PropertyValueReference(s)
CAS Number 81129-83-1[5][9][10]
Molecular Formula C₁₆H₂₅N₂NaO₅S[5][9][10]
Molecular Weight 380.43 g/mol [4][5][9][10]
Appearance Off-white to yellowish-white hygroscopic, amorphous powder[4][9]
Storage (Powder) Desiccate at -20°C or 2-8°C[3][5][9]
Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Aseptic Technique: Perform all steps in a laminar flow hood.

  • Weighing: Accurately weigh 38.04 mg of this compound Sodium powder.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 1 mL of sterile, molecular-biology grade water to achieve a final concentration of 100 mM.

  • Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[3][9] If needed, warm briefly in a 37°C water bath.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm PVDF or PES syringe filter into a new sterile tube.

  • Aliquoting & Storage: Dispense into single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Dilution into Cell Culture Medium

  • Equilibration: Pre-warm the required volume of complete cell culture medium and the Cilastatin stock solution aliquot to 37°C.

  • Dilution: To prepare a medium with a final concentration of 100 µM Cilastatin, add 1 µL of the 100 mM stock solution for every 1 mL of cell culture medium (a 1:1000 dilution).

  • Mixing: Add the stock solution drop-wise into the medium while gently swirling the flask or plate. Do not add the entire volume to one spot.

  • Final Check: Gently mix the final medium to ensure homogeneity. The medium is now ready for use.

Diagrams and Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_usage Working Solution Preparation start_node Weigh this compound Sodium Powder process_node_1 Dissolve in Sterile Water (e.g., to 100 mM) start_node->process_node_1 process_node_2 Sterile Filter (0.22 µm Syringe Filter) process_node_1->process_node_2 process_node_3 Aliquot into single-use tubes and store at -20°C / -80°C process_node_2->process_node_3 thaw_stock Thaw Stock Aliquot & Pre-warm to 37°C process_node_3->thaw_stock medium_prep Prepare & Pre-warm Complete Cell Culture Medium add_stock Add Stock Solution Drop-wise to Medium (e.g., 1:1000 dilution) medium_prep->add_stock thaw_stock->add_stock final_medium Final Cilastatin-Supplemented Medium Ready for Use add_stock->final_medium

Caption: Workflow for preparing Cilastatin-supplemented cell culture medium.

mechanism_of_action cluster_substrates DHP-I Substrates cluster_products Metabolic Products cilastatin This compound dhpi Dehydropeptidase I (DHP-I) (Renal Enzyme) cilastatin->dhpi Inhibits imipenem Imipenem (Antibiotic) dhpi->imipenem Degrades ltd4 Leukotriene D4 dhpi->ltd4 Metabolizes inactive_metabolite Inactive Metabolites imipenem->inactive_metabolite lte4 Leukotriene E4 ltd4->lte4

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: (R,R)-Cilastatin In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of (R,R)-Cilastatin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Poor Solubility and Vehicle Selection

Problem: this compound sodium salt has low aqueous solubility (approximately 0.1 g/L), which can lead to challenges in preparing injectable formulations at desired concentrations and may cause precipitation at the injection site.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Inappropriate Vehicle Use of a suitable vehicle or co-solvent system. For preclinical studies, a saline solution can be used for lower concentrations. For higher concentrations, consider pH adjustment or the use of biocompatible co-solvents.Protocol for Saline Formulation: 1. Weigh the required amount of this compound sodium.2. Dissolve in sterile, pyrogen-free 0.9% sodium chloride solution.3. Gently vortex or sonicate until fully dissolved.4. Filter through a 0.22 µm sterile filter before injection.Note: Ensure the final concentration does not exceed the solubility limit at the intended storage and administration temperature.
pH of the Formulation The solubility of cilastatin is pH-dependent. Adjusting the pH of the formulation can enhance solubility.Protocol for pH-Adjusted Formulation: 1. Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer).2. Titrate with a biocompatible acid (e.g., HCl) or base (e.g., NaOH) to the desired pH while monitoring for precipitation.3. Determine the optimal pH for solubility and stability through preliminary studies.4. Prepare the final formulation at the optimized pH and sterilize by filtration.
Precipitation Upon Injection The formulation may be precipitating upon contact with physiological pH.Consider a sustained-release formulation to control the local concentration of cilastatin at the injection site.[1]

Issue 2: Rapid Clearance and Short Half-Life

Problem: When administered intravenously, cilastatin is subject to rapid renal clearance, leading to a short plasma half-life. This may necessitate frequent administration to maintain therapeutic concentrations.

Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Renal Excretion This compound is a substrate for renal organic anion transporters (OATs), which contributes to its rapid elimination.[2][3][4]Protocol for Co-administration with an OAT Inhibitor: 1. Select a known OAT inhibitor (e.g., probenecid).2. Determine the appropriate dosage and administration route for the OAT inhibitor based on literature or preliminary studies.3. Administer the OAT inhibitor prior to or concurrently with this compound.4. Conduct pharmacokinetic studies to evaluate the impact on cilastatin's half-life and exposure.
Standard Intravenous Bolus Administration Bolus IV administration leads to high initial concentrations followed by rapid decline.Employ a continuous intravenous infusion or a sustained-release formulation to maintain more stable plasma concentrations.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a potent and specific inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubule cells. DHP-I is responsible for the metabolism and inactivation of certain carbapenem antibiotics, such as imipenem. By inhibiting DHP-I, cilastatin prevents the degradation of these antibiotics, thereby increasing their urinary concentration and protecting against potential nephrotoxicity from their metabolites.

dot

Experimental_Workflow start Start formulation Prepare this compound Formulation (e.g., 150 mg/kg in Saline) start->formulation administration Administer to Animal Model (e.g., Rat, i.p. injection) formulation->administration monitoring Monitor Animal Health and Collect Samples (Blood, Urine) administration->monitoring analysis Analyze Biochemical Markers (Creatinine, BUN) and Histology monitoring->analysis end End analysis->end

References

Technical Support Center: (R,R)-Cilastatin Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R,R)-Cilastatin enzymatic assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize artifacts and ensure accurate, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the active stereoisomer of Cilastatin. It is a potent, reversible, and competitive inhibitor of Dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme. DHP-I is primarily located on the brush border of renal tubular cells and is responsible for the hydrolysis of various dipeptides and peptide-like molecules, including carbapenem antibiotics.

Q2: What is a common substrate used for DHP-I enzymatic assays?

A2: A commonly used synthetic substrate for DHP-I is Glycyldehydrophenylalanine. The hydrolysis of this substrate can be monitored spectrophotometrically, providing a convenient method for assessing DHP-I activity and its inhibition by compounds like this compound.

Q3: What is the reported IC50 value for this compound against DHP-I?

A3: The reported half-maximal inhibitory concentration (IC50) for Cilastatin against renal Dehydropeptidase-I is approximately 0.1 µM.[1] This value indicates its high potency as an inhibitor of the enzyme.

Q4: Are there specific buffer conditions to consider for DHP-I assays?

A4: Yes, buffer composition is critical. Since DHP-I is a zinc metalloenzyme, it is crucial to avoid chelating agents such as EDTA in the assay buffer, as they can remove the essential zinc ion from the active site and inactivate the enzyme. Phosphate-based buffers or HEPES buffers are generally suitable. The optimal pH for DHP-I activity is typically around 7.4.

Q5: Can other stereoisomers of Cilastatin inhibit DHP-I?

A5: While this compound is the most active inhibitor of DHP-I, other stereoisomers may exhibit some level of inhibitory activity. However, the (R,R) configuration has been shown to have the highest affinity for the enzyme's active site. The precise inhibitory constants for other stereoisomers are less commonly reported.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound enzymatic assays.

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive EnzymeEnsure the DHP-I enzyme has been stored correctly at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
Presence of Chelating AgentsVerify that the assay buffer and all reagent solutions are free of EDTA or other strong metal chelators.
Incorrect pHPrepare fresh buffer and confirm that the pH is within the optimal range for DHP-I (around 7.4).
High Background Signal Substrate InstabilityPrepare the substrate solution fresh before each experiment. Some substrates may be light-sensitive or unstable in certain buffers over time.
Contaminated ReagentsUse high-purity water and reagents. Filter-sterilize buffer solutions if necessary.
Inconsistent or Irreproducible Results Pipetting ErrorsCalibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.
Temperature FluctuationsEnsure all assay components are equilibrated to the reaction temperature before starting the assay. Use a temperature-controlled plate reader or water bath.
Incomplete MixingGently mix the contents of each well after adding all components to ensure a homogeneous reaction mixture.
Unexpected Inhibition Profile Compound PrecipitationCheck the solubility of this compound in the final assay concentration. If precipitation is observed, consider using a co-solvent (e.g., DMSO), ensuring the final concentration does not inhibit the enzyme.
Time-Dependent InhibitionPre-incubate the enzyme with this compound for a defined period before adding the substrate to check for time-dependent inhibition.

Experimental Protocols

Spectrophotometric Assay for DHP-I Inhibition by this compound

This protocol describes a method to determine the inhibitory activity of this compound on Dehydropeptidase-I using Glycyldehydrophenylalanine as a substrate.

Materials:

  • Human recombinant Dehydropeptidase-I (DHP-I)

  • Glycyldehydrophenylalanine (substrate)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM HEPES, pH 7.4

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHP-I in assay buffer.

    • Prepare a stock solution of Glycyldehydrophenylalanine in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (or vehicle control)

      • DHP-I enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the Glycyldehydrophenylalanine solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the increase in absorbance at a wavelength determined by the hydrolysis product of Glycyldehydrophenylalanine (typically around 275 nm) over a period of 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Quantitative Data Summary

Parameter Value Enzyme Substrate
IC50 of Cilastatin ~ 0.1 µM[1]Dehydropeptidase-IN/A

Note: Specific Km and Vmax values for DHP-I with Glycyldehydrophenylalanine can vary depending on the specific assay conditions and enzyme source. It is recommended to determine these parameters experimentally under your specific conditions.

Visualizations

Dehydropeptidase-I (DHP-I) Catalytic Mechanism

DHP_I_Mechanism E_Zn_H2O E-Zn²⁺-H₂O (Resting Enzyme) E_Zn_OH E-Zn²⁺-OH⁻ (Activated Enzyme) E_Zn_H2O->E_Zn_OH Deprotonation Substrate Dipeptide Substrate ES_Complex E-Zn²⁺-Substrate (Michaelis Complex) Substrate->ES_Complex Transition_State Tetrahedral Intermediate ES_Complex->Transition_State Nucleophilic Attack by Zn-activated OH⁻ E_Product_Complex E-Zn²⁺-Products Transition_State->E_Product_Complex Peptide Bond Cleavage E_Product_Complex->E_Zn_H2O Product Release + H₂O Products Hydrolyzed Products E_Product_Complex->Products E_Zn_OH->ES_Complex + Substrate

Caption: Catalytic cycle of Dehydropeptidase-I (DHP-I).

This compound Inhibition of DHP-I

Cilastatin_Inhibition DHP_I Dehydropeptidase-I (Active Enzyme) ES_Complex Enzyme-Substrate Complex DHP_I->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) DHP_I->EI_Complex + this compound Substrate Substrate (e.g., Dipeptide) Cilastatin This compound (Competitive Inhibitor) Products Hydrolysis Products ES_Complex->Products Catalysis No_Reaction No Reaction EI_Complex->No_Reaction

Caption: Competitive inhibition of DHP-I by this compound.

Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow Start Low/No DHP-I Activity Observed Check_Enzyme Verify Enzyme Integrity (Storage, Freeze-Thaw) Start->Check_Enzyme Enzyme_OK Enzyme OK Check_Enzyme->Enzyme_OK Yes Enzyme_Bad Replace Enzyme Check_Enzyme->Enzyme_Bad No Check_Buffer Check Assay Buffer (pH, Chelators) Enzyme_OK->Check_Buffer Enzyme_Bad->Start Buffer_OK Buffer OK Check_Buffer->Buffer_OK Yes Buffer_Bad Prepare Fresh Buffer (EDTA-free, pH 7.4) Check_Buffer->Buffer_Bad No Check_Substrate Verify Substrate (Concentration, Stability) Buffer_OK->Check_Substrate Buffer_Bad->Start Substrate_OK Substrate OK Check_Substrate->Substrate_OK Yes Substrate_Bad Prepare Fresh Substrate Solution Check_Substrate->Substrate_Bad No Check_Reader Check Plate Reader Settings (Wavelength, Temp.) Substrate_OK->Check_Reader Substrate_Bad->Start Reader_OK Settings OK Check_Reader->Reader_OK Yes Reader_Bad Correct Settings Check_Reader->Reader_Bad No Success Problem Resolved Reader_OK->Success Reader_Bad->Start

Caption: A logical workflow for troubleshooting low DHP-I activity.

References

Degradation pathways of (R,R)-Cilastatin under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of (R,R)-Cilastatin under various stress conditions.

Frequently Asked Questions (FAQs)

1. What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve the following stress conditions:

  • Acidic Hydrolysis: Exposure to a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV and/or visible light.

2. What are the expected degradation pathways for this compound?

This compound is susceptible to degradation primarily through hydrolysis of its amide and thioether linkages. Under oxidative conditions, the thioether moiety is prone to oxidation. The specific degradation products will vary depending on the stressor.

3. How can I troubleshoot issues with the separation of Cilastatin and its degradation products in HPLC?

Common issues with chromatographic separation can be addressed by:

  • Optimizing Mobile Phase: Adjusting the pH, organic modifier concentration, and buffer strength can improve resolution.

  • Column Selection: Using a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) may provide better selectivity.

  • Gradient Elution: Employing a gradient elution can help in separating peaks with different polarities.

  • Flow Rate and Temperature: Modifying the flow rate and column temperature can also impact separation.

4. Are there any known interactions between Cilastatin and Imipenem during degradation studies?

Yes, when present together, Imipenem and Cilastatin can interact to form a specific degradation product.[1] This is an important consideration when analyzing combination drug products.

Troubleshooting Guides

Issue: Poor peak shape for this compound in RP-HPLC.

  • Possible Cause 1: Inappropriate pH of the mobile phase.

    • Solution: Adjust the mobile phase pH. Cilastatin has multiple ionizable groups, and its retention is pH-dependent. A pH around 2.5-3.5 is often a good starting point.

  • Possible Cause 2: Silanol interactions with the column.

    • Solution: Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.

  • Possible Cause 3: Metal chelation.

    • Solution: Incorporate a chelating agent like EDTA into the mobile phase.

Issue: Low recovery of degradation products.

  • Possible Cause 1: Degradation products are not stable.

    • Solution: Analyze the samples immediately after preparation or store them at low temperatures and protected from light.

  • Possible Cause 2: Degradation products are not UV-active at the chosen wavelength.

    • Solution: Use a diode array detector (DAD) or a mass spectrometer (MS) to ensure all degradation products are detected.

  • Possible Cause 3: Adsorption of degradation products to sample vials or HPLC system components.

    • Solution: Use silanized vials and ensure proper passivation of the HPLC system.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the forced degradation of this compound. This data is for illustrative purposes to demonstrate expected trends.

Table 1: Degradation of this compound under Various Stress Conditions

Stress ConditionReagent ConcentrationTime (hours)Temperature (°C)% Degradation of Cilastatin
Acidic Hydrolysis0.1 M HCl2460~15-25%
Alkaline Hydrolysis0.1 M NaOH825~20-30%
Oxidative3% H₂O₂2425~10-20%
Thermal (Solid)-4880~5-10%
Photolytic (Solid)-7 days25~2-8%

Table 2: Formation of Major Degradation Products (DP)

Stress ConditionMajor Degradation Product% Formation (relative to initial Cilastatin)
Acidic HydrolysisDP-1 (Hydrolyzed Amide)~10-15%
Alkaline HydrolysisDP-2 (Hydrolyzed Thioether)~15-20%
OxidativeDP-3 (Sulfoxide)~8-12%

Experimental Protocols

1. Preparation of Stress Samples

  • Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 25°C for 8 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at 25°C for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in a constant temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Spread a thin layer of solid this compound in a petri dish and expose it to a calibrated light source (UV and visible) for 7 days.

2. HPLC Method for Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Degradation Pathway Diagrams

G Cilastatin This compound Acid Acidic Hydrolysis Cilastatin->Acid Base Alkaline Hydrolysis Cilastatin->Base Oxidation Oxidation Cilastatin->Oxidation DP1 DP-1 (Amide Cleavage) Acid->DP1 DP2 DP-2 (Thioether Cleavage) Base->DP2 DP3 DP-3 (Sulfoxide) Oxidation->DP3

Caption: Proposed degradation pathways of this compound under stress.

G cluster_workflow Experimental Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Dilute Dilute to appropriate concentration Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze G cluster_solutions_peak Solutions for Poor Peak Shape cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_resolution Solutions for Poor Resolution Troubleshooting Troubleshooting HPLC Issues PoorPeak Poor Peak Shape Troubleshooting->PoorPeak LowRecovery Low Recovery Troubleshooting->LowRecovery PoorResolution Poor Resolution Troubleshooting->PoorResolution AdjustpH Adjust Mobile Phase pH PoorPeak->AdjustpH ChangeColumn Change Column PoorPeak->ChangeColumn Additives Use Mobile Phase Additives PoorPeak->Additives ImmediateAnalysis Immediate Analysis LowRecovery->ImmediateAnalysis UseDAD_MS Use DAD/MS Detection LowRecovery->UseDAD_MS InertVials Use Inert Vials LowRecovery->InertVials OptimizeGradient Optimize Gradient PoorResolution->OptimizeGradient ChangeFlowRate Adjust Flow Rate/Temp PoorResolution->ChangeFlowRate ModifyMobilePhase Modify Mobile Phase PoorResolution->ModifyMobilePhase

References

Technical Support Center: (R,R)-Cilastatin In Vivo Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-Cilastatin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo experiments involving Cilastatin.

Q1: We are using this compound and observing lower than expected efficacy. Is this the correct stereoisomer?

A1: This is a critical point to consider. The vast majority of published literature refers to "Cilastatin" as a competitive inhibitor of dehydropeptidase-I (DHP-I) without specifying the stereoisomer.[1] Cilastatin is typically used to prevent the renal metabolism of carbapenem antibiotics like imipenem.[1] It is crucial to verify the activity of the specific stereoisomer you are using. The (R,R) isomer may not be the most biologically active form, or its activity could be significantly different from the mixture of isomers used in the commercially available formulations. We recommend either testing other stereoisomers or obtaining a certificate of analysis for your compound that specifies its DHP-I inhibitory activity.

Q2: What is the primary mechanism of action for Cilastatin in vivo?

A2: Cilastatin is a specific, reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules.[1][2] DHP-I is responsible for metabolizing and inactivating the antibiotic imipenem.[3][4] By inhibiting DHP-I, Cilastatin prevents the degradation of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial effect.[4][5] Cilastatin itself does not possess any intrinsic antibacterial activity.[1][2]

Q3: We are observing low and variable urinary recovery of imipenem in our animal models, even with Cilastatin co-administration. What could be the cause?

A3: Several factors could contribute to this issue:

  • Inadequate Cilastatin Dosage: Ensure the molar ratio of Cilastatin to imipenem is sufficient. In clinical use, they are often co-administered in a 1:1 ratio.[6]

  • Renal Function: Impaired renal function can slow the elimination of both compounds.[3][6] Ensure your animal models have normal renal function unless renal impairment is a specific variable in your study.

  • Compound Stability: Imipenem solutions can be unstable, with stability being dependent on temperature and concentration.[7] Ensure fresh preparation and appropriate storage of your dosing solutions. The β-lactam ring is susceptible to degradation by temperature, pH, oxygen, and moisture.[8]

  • Pharmacokinetics: The plasma half-life of both imipenem and Cilastatin is approximately 1 hour in subjects with normal renal function.[3][6][9] Your sampling time points should be designed to capture the absorption, distribution, and elimination phases accurately.

Q4: Can Cilastatin be used for applications other than protecting imipenem?

A4: Yes. Recent studies have demonstrated that Cilastatin has a nephroprotective effect against drug-induced acute kidney injury (AKI). For example, it can protect against gentamicin-induced nephrotoxicity.[10][11][12] The proposed mechanism involves Cilastatin's interference with lipid raft cycling, which leads to a decreased expression of the endocytic receptor megalin in renal proximal tubular cells.[11][12] This, in turn, reduces the cellular uptake of toxins like gentamicin, thereby mitigating apoptosis, oxidative stress, and inflammation.[11][12][13]

Q5: What are typical dosages for Cilastatin in preclinical in vivo studies?

A5: Dosages can vary based on the animal model and experimental goal. In a study investigating nephroprotection against gentamicin in rats, Cilastatin was administered at a dose of 150 mg/kg intraperitoneally (i.p.) once daily.[10] For studies involving imipenem, the dose is typically matched to the imipenem dose.

Q6: How can we measure Cilastatin concentrations in biological samples?

A6: High-Pressure Liquid Chromatography (HPLC) is a common method for determining Cilastatin concentrations in serum and urine.[14] The protocol generally involves sample stabilization (e.g., with an appropriate buffer), deproteinization (e.g., via ultrafiltration), followed by reverse-phase HPLC with UV detection.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for Cilastatin based on studies in humans.

Table 1: Pharmacokinetic Parameters of Cilastatin in Humans

ParameterValueNotesSource(s)
Plasma Half-Life ~1 hourIn individuals with normal renal function.[2][3][6][9]
Plasma Clearance 12.4 (± 1.1) L/h per 1.73 m²---[9]
Volume of Distribution (Vd) 13.8 - 20.1 L---[2][15]
Protein Binding ~35-40%---[2][15]
Urinary Excretion 70-80%Excreted as unchanged drug.[3][6][15]

Experimental Protocols

Protocol 1: In Vivo Model of Gentamicin-Induced Nephrotoxicity and Cilastatin Protection in Rats

This protocol is adapted from studies investigating the nephroprotective effects of Cilastatin.[10][11]

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain).

  • Randomly distribute animals into four groups: (1) Control (vehicle), (2) Cilastatin only, (3) Gentamicin only, (4) Gentamicin + Cilastatin.

2. Dosing Regimen:

  • Gentamicin: Administer 80 mg/kg intraperitoneally (i.p.) once daily for 8 consecutive days.

  • Cilastatin: Administer 150 mg/kg i.p. once daily. Administer immediately before the gentamicin injection.

  • Control/Vehicle: Administer equivalent volumes of saline i.p.

3. Sample Collection & Analysis:

  • Urine: Collect 24-hour urine samples using metabolic cages to measure volume, creatinine, and proteinuria.

  • Blood: Collect blood samples at the end of the study to measure serum creatinine and Blood Urea Nitrogen (BUN).

  • Kidney Tissue: At euthanasia, perfuse kidneys with saline and fix one in paraformaldehyde for histological analysis (H&E staining) and immunohistochemistry (e.g., for KIM-1, a marker of kidney injury).[13] The other kidney can be snap-frozen for molecular analyses (e.g., mRNA expression of megalin).[10]

4. Endpoint Measurements:

  • Biochemical: Serum Creatinine, BUN, Glomerular Filtration Rate (GFR).

  • Histological: Assess tubular necrosis, inflammation, and other morphological changes.

  • Molecular: Measure markers of apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and inflammation.[10][11]

Protocol 2: Determination of Cilastatin in Serum by HPLC

This is a generalized protocol based on established methods.[14]

1. Sample Preparation:

  • Collect whole blood and separate serum.

  • Stabilize serum samples immediately by adding an equal volume of a suitable buffer (e.g., 0.5 M morpholineethanesulfonic acid, pH 6.0).[14]

  • Perform ultrafiltration to remove proteins.

  • Store processed samples at -70°C to -80°C until analysis.[4]

2. HPLC Conditions:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., potassium phosphate, pH 2.5) and an organic solvent like methanol.[14]

  • Detection: UV detector set at 220 nm for Cilastatin.[14]

  • Quantification: Generate a standard curve using known concentrations of Cilastatin reference standard. The limit of detectability is typically in the sub-µg/mL range.[14]

Visualizations: Pathways and Workflows

G cluster_0 Renal Tubule Lumen cluster_1 Renal Brush Border cluster_2 Systemic Circulation / Urine Imipenem_lumen Imipenem DHPI Dehydropeptidase-I (DHP-I) Imipenem_lumen->DHPI Metabolism Imipenem_active Active Imipenem (Excreted) Imipenem_lumen->Imipenem_active Bypasses DHP-I Cilastatin_lumen Cilastatin Cilastatin_lumen->DHPI Inhibition Imipenem_inactive Inactive Metabolite DHPI->Imipenem_inactive

Caption: Cilastatin inhibits DHP-I, preventing imipenem metabolism.

G cluster_0 Mechanism of Gentamicin Toxicity cluster_1 Cilastatin's Protective Action Gentamicin Gentamicin Megalin Megalin Receptor Gentamicin->Megalin Endocytosis Endocytosis Megalin->Endocytosis Uptake CellInjury Oxidative Stress Apoptosis Inflammation Endocytosis->CellInjury Cilastatin Cilastatin LipidRafts Lipid Rafts Cilastatin->LipidRafts Interferes with cycling Megalin_exp Decreased Megalin Expression LipidRafts->Megalin_exp Megalin_exp->Megalin Reduces G A Animal Acclimatization & Baseline Measurements B Randomization into Treatment Groups A->B C Daily Dosing Regimen (e.g., 8 days) B->C D 24h Urine Collection (Metabolic Cages) C->D During Treatment E Euthanasia & Sample Collection (Blood, Kidney Tissue) C->E F Biochemical Analysis (Serum, Urine) E->F G Histopathology & Immunohistochemistry E->G H Data Analysis & Interpretation F->H G->H

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the bioanalysis of (R,R)-Cilastatin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] For this compound, a polar compound, matrix effects can arise from endogenous components like phospholipids, salts, and proteins present in biological samples.

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different lots of biological matrix.

  • Inaccurate and imprecise quantification, especially at the lower limit of quantification (LLOQ).

  • Non-linear calibration curves.

  • Significant variability in the internal standard (IS) response across samples.

  • Peak shape distortion.

Q3: How can I quantitatively assess matrix effects for this compound?

A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. A consistent MF across different lots of the matrix is crucial for a reliable method.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for this compound even after protein precipitation.

Possible Cause Troubleshooting Step
Co-eluting Phospholipids Phospholipids are a common cause of ion suppression and may not be fully removed by protein precipitation alone.
Solution 1: Optimize Chromatography. Modify the chromatographic gradient to separate this compound from the phospholipid elution zone. Consider using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) that provides alternative selectivity.
Solution 2: Alternative Sample Preparation. Evaluate solid-phase extraction (SPE) with a suitable sorbent (e.g., mixed-mode or polymeric) to more effectively remove phospholipids.
High Salt Concentration Residual salts from the biological matrix or buffers can lead to ion suppression.
Solution: Use a Nonvolatile Salt-Free Stabilizer. A mixture of methanol and acetonitrile (1:1 v/v) can be used to precipitate proteins and stabilize this compound without introducing nonvolatile salts that can interfere with the MS analysis.[2][3]
Inappropriate Internal Standard (IS) The IS may not be adequately compensating for the matrix effects experienced by this compound.
Solution: Use a Stable Isotope-Labeled (SIL) IS. A SIL-IS for this compound is the ideal choice as it will have nearly identical physicochemical properties and experience similar matrix effects. If a SIL-IS is not available, select a structural analog that closely mimics the chromatographic and ionization behavior of cilastatin.

Problem 2: I am seeing high variability in my results across different plasma lots.

Possible Cause Troubleshooting Step
Differential Matrix Effects The composition of biological matrices can vary significantly between individuals, leading to inconsistent matrix effects.
Solution 1: Matrix Matching. Prepare calibration standards and quality control samples in a pooled matrix from at least six different sources to average out individual variations.
Solution 2: More Rigorous Sample Cleanup. Employ a more selective sample preparation technique like SPE to remove a wider range of interfering components, thus minimizing the impact of lot-to-lot variability.
Analyte Stability Issues This compound may be unstable in certain matrices, leading to inconsistent degradation.
Solution: Investigate and Optimize Sample Handling and Storage. Ensure consistent and appropriate use of stabilizers. A 1:1 mixture of methanol and acetonitrile has been shown to be effective.[2][3] Conduct thorough stability assessments, including freeze-thaw cycles and bench-top stability in the matrix.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery of this compound with a Nonvolatile Salt-Free Stabilizer

AnalyteConcentration (µg/mL)Absolute Matrix Effect (%)Relative Matrix Effect (SD, %)Recovery (mean ± SD, %)
Cilastatin0.211123.298 ± 4
1.851152.5101 ± 3
16.71181.8102 ± 2

Data adapted from a study using a mixture of methanol and acetonitrile (1:1) as a stabilizer and protein precipitation agent.[2]

Table 2: Extraction Recovery and Matrix Effect of this compound using Protein Precipitation

AnalyteConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Cilastatin0.379.2105.8
3.081.5103.2
80.084.3101.7

Data from a study utilizing protein precipitation with a stabilizer.

Experimental Protocols

Detailed Protocol for this compound Bioanalysis in Human Plasma using LC-MS/MS

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a precipitant solution (e.g., acetonitrile or a 1:1 mixture of methanol and acetonitrile) containing the internal standard (e.g., a stable isotope-labeled cilastatin).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., Agilent TC-C18 (2), 150 mm × 4.6 mm, 5 µm) is a suitable choice.

  • Mobile Phase A: 0.15% formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-5 min: 95% B

    • 5.1-7 min: 5% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 359.7 → 97.0

    • Internal Standard (example: Meropenem): m/z 384.1 → 141.1

  • Ion Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

  • Optimize collision energy and other instrument-specific parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is_precipitant Add IS & Precipitant (e.g., ACN/MeOH) plasma_sample->add_is_precipitant vortex Vortex add_is_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the bioanalysis of this compound.

troubleshooting_workflow start Poor/Variable Results in This compound Bioanalysis check_is Check Internal Standard Response Variability start->check_is is_variable High Variability check_is->is_variable Yes is_stable Stable check_is->is_stable No use_sil_is Use Stable Isotope-Labeled IS is_variable->use_sil_is assess_matrix_effect Assess Matrix Effect (Post-Extraction Spike) is_stable->assess_matrix_effect high_me Significant Matrix Effect (Suppression/Enhancement) assess_matrix_effect->high_me Yes low_me Minimal Matrix Effect assess_matrix_effect->low_me No optimize_chromatography Optimize Chromatography (Gradient, Column) high_me->optimize_chromatography improve_sample_prep Improve Sample Preparation (e.g., SPE) high_me->improve_sample_prep check_recovery Evaluate Extraction Recovery low_me->check_recovery low_recovery Poor Recovery check_recovery->low_recovery No good_recovery Acceptable Recovery check_recovery->good_recovery Yes optimize_extraction Optimize Extraction Procedure low_recovery->optimize_extraction investigate_stability Investigate Analyte Stability good_recovery->investigate_stability

Caption: Troubleshooting workflow for this compound bioanalysis.

References

Technical Support Center: (R,R)-Cilastatin for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of (R,R)-Cilastatin dosage in animal studies. It includes troubleshooting guides, FAQs, detailed experimental protocols, and quantitative data presented for easy comparison.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme responsible for the metabolism of certain carbapenem antibiotics like imipenem. By inhibiting DHP-I, cilastatin prevents the renal degradation of these antibiotics, thereby increasing their urinary concentration and therapeutic efficacy.[1][2] It does not possess intrinsic antibacterial activity.

Q2: Why is this compound co-administered with imipenem in animal studies?

A2: Imipenem is extensively metabolized by renal DHP-I, leading to low urinary recovery of the active drug and the formation of potentially nephrotoxic metabolites.[2] Co-administration of cilastatin blocks this metabolic pathway, which not only enhances the antibacterial efficacy of imipenem but also protects against potential kidney damage.[2]

Q3: Are there species-specific differences in the effects of cilastatin?

A3: Yes, significant species-specific differences have been observed. For instance, co-administration of cilastatin with a carbapenem antibiotic significantly slowed the nonrenal clearance in rats and rabbits, but not in dogs.[2][3] This highlights the importance of species-specific dose adjustments and pharmacokinetic studies.

Q4: What are the known side effects of imipenem/cilastatin in animals?

A4: In dogs and cats, potential side effects of the imipenem/cilastatin combination include nausea, vomiting, diarrhea, and skin rashes.[4] High doses have been associated with central nervous system effects like seizures, particularly in animals with pre-existing CNS dysfunction or renal impairment.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low urinary concentration of co-administered carbapenem Insufficient dosage of Cilastatin to effectively inhibit DHP-I.Increase the dose of this compound. A dose-ranging study may be necessary to determine the optimal inhibitory concentration in the specific animal model.
Species-specific differences in DHP-I activity or Cilastatin metabolism.Consult literature for species-specific pharmacokinetic data. The dosage may need to be significantly different between, for example, rats and dogs.[2][3]
Signs of nephrotoxicity despite Cilastatin co-administration The administered dose of the carbapenem is excessively high.Reduce the dose of the carbapenem antibiotic. Cilastatin provides protection, but may not completely prevent toxicity at very high antibiotic concentrations.
The underlying mechanism of nephrotoxicity is not solely dependent on DHP-I metabolism.Investigate alternative mechanisms of toxicity for the specific carbapenem being studied.
Inconsistent pharmacokinetic data for Cilastatin Saturation of metabolic pathways at higher doses.Be aware that the pharmacokinetics of cilastatin can be dose-dependent, as observed in rats where total plasma clearance decreases with increasing doses.[1] Consider this when designing studies and interpreting data.
Issues with the formulation or administration route.Ensure proper formulation and consistent intravenous administration for pharmacokinetic studies to minimize variability.
Unexpected central nervous system (CNS) side effects High doses of the imipenem/cilastatin combination.Reduce the dosage of both compounds, especially in animals with any renal impairment, as this can lead to drug accumulation.[4]

Quantitative Data Summary

Table 1: this compound Dosage in Rats (Intravenous Administration)
Dose (mg/kg)Total Plasma Clearance (ml/min/kg)Non-renal Clearance (ml/min/kg)Renal Clearance (ml/min/kg)
520.2 ± 3.117.7 ± 3.32.50 ± 0.40
10---
20---
50---
100---
20011.4 ± 1.25.30 ± 1.26.10 ± 0.50
Data extracted from a study on the dose-dependent kinetics of cilastatin in rats.[1]
Table 2: Effects of Cilastatin on Nonrenal Clearance (CLnr) of a Carbapenem in Different Species
Animal SpeciesCLnr without Cilastatin (ml/min/kg)CLnr with Cilastatin (ml/min/kg)
Rats8.013.00
Rabbits6.772.41
DogsNo significant effectNo significant effect
This table illustrates the species-specific impact of cilastatin on the pharmacokinetics of a co-administered carbapenem.[2][3]

Experimental Protocols

Protocol 1: Assessment of this compound Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

  • Drug Preparation: Prepare solutions of this compound in sterile saline for intravenous administration.

  • Dosing: Administer this compound via intravenous injection at doses ranging from 5 to 200 mg/kg.[1]

  • Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points post-administration.

  • Plasma Analysis: Separate plasma and analyze for this compound concentrations using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.

Protocol 2: Evaluation of Nephroprotective Effects of this compound
  • Animal Model: New Zealand White rabbits are a suitable model as they have shown susceptibility to imipenem-induced nephrotoxicity.[2]

  • Induction of Nephrotoxicity: Administer a high dose of a carbapenem antibiotic known to be metabolized by DHP-I.

  • Treatment Groups:

    • Control group: Vehicle only.

    • Carbapenem group: High dose of carbapenem.

    • Treatment group: High dose of carbapenem co-administered with this compound.

  • Administration: Administer drugs intravenously.

  • Monitoring: Collect blood and urine samples at baseline and at various time points after drug administration to measure markers of kidney function (e.g., serum creatinine, blood urea nitrogen).

  • Histopathology: At the end of the study, perform histopathological examination of the kidneys to assess for tubular damage.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Rabbit, Dog) Dose_Prep Prepare this compound and Carbapenem Solutions Animal_Model->Dose_Prep Administration Intravenous Administration Dose_Prep->Administration Sampling Serial Blood/Urine Sampling Administration->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis Nephro_Analysis Nephrotoxicity Assessment Sampling->Nephro_Analysis

Caption: Experimental workflow for this compound animal studies.

signaling_pathway cluster_kidney Renal Proximal Tubule Cell Carbapenem Carbapenem (e.g., Imipenem) DHP1 Dehydropeptidase-I (DHP-I) Carbapenem->DHP1 Metabolism Metabolites Inactive/Nephrotoxic Metabolites DHP1->Metabolites Cilastatin This compound Cilastatin->DHP1 Inhibition troubleshooting_logic Start Unexpected Experimental Outcome Check_Dosage Review Cilastatin Dosage Start->Check_Dosage Check_Species Consider Species-Specific Differences Start->Check_Species Check_Carbapenem Evaluate Carbapenem Dose Start->Check_Carbapenem Adjust_Dose Adjust Cilastatin Dose Check_Dosage->Adjust_Dose Dosage too low Consult_Lit Consult Species-Specific Literature Check_Species->Consult_Lit Data inconsistent across species Reduce_Carbapenem Reduce Carbapenem Dose Check_Carbapenem->Reduce_Carbapenem Nephrotoxicity observed

References

Validation & Comparative

Validating the Biological Activity of (R,R)-Cilastatin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activity of (R,R)-Cilastatin, a potent inhibitor of dehydropeptidase-I (DHP-I), with other relevant compounds. The information presented herein is supported by experimental data and detailed protocols to assist researchers in validating the efficacy of this compound in their own laboratory settings.

Introduction to Cilastatin and Dehydropeptidase-I (DHP-I)

Cilastatin is a crucial pharmaceutical agent primarily used in combination with carbapenem antibiotics, such as imipenem.[1][2][3] Its primary mechanism of action is the inhibition of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located in the brush border of renal proximal tubular cells.[4] DHP-I is responsible for the rapid hydrolysis and inactivation of certain carbapenem antibiotics, leading to their reduced efficacy and potential nephrotoxicity. By inhibiting DHP-I, Cilastatin prevents the degradation of these antibiotics, thereby increasing their plasma half-life and urinary excretion, and protecting the kidneys from potential damage.[1][2][3]

The stereochemistry of Cilastatin is critical to its inhibitory activity. While the specific biological activity of each stereoisomer is a key area of investigation, this guide will focus on the validation of the active (R,R) enantiomer.

Comparative Analysis of DHP-I Inhibitors

The in vitro efficacy of DHP-I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparison of DHP-I Inhibitors and Carbapenem Stability

CompoundTypeMetricValueReference
This compound DHP-I InhibitorIC50Data not publicly available
JBP485 DHP-I InhibitorIC5012.15 ± 1.22 µM
LJC 10,627 CarbapenemResidual Activity (Human DHP-I)95.6%[5]
Meropenem CarbapenemResidual Activity (Human DHP-I)28.7%[5]
Panipenem CarbapenemResidual Activity (Human DHP-I)4.3%[5]
Imipenem CarbapenemResidual Activity (Human DHP-I)0.1%[5]

Residual activity was measured after 4 hours of incubation with human renal DHP-I at 30°C.

Experimental Protocols for In Vitro Validation

To validate the biological activity of this compound, a robust in vitro DHP-I inhibition assay is essential. The following protocols provide a framework for conducting such experiments.

Spectrophotometric DHP-I Inhibition Assay

This method relies on the measurement of the decrease in absorbance of a DHP-I substrate upon enzymatic cleavage.

Materials:

  • Purified or recombinant human dehydropeptidase-I (DHP-I)

  • This compound and other test inhibitors

  • DHP-I substrate (e.g., Glycyldehydrophenylalanine)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a stock solution of the DHP-I substrate in phosphate buffer.

  • Prepare serial dilutions of this compound and other test inhibitors in phosphate buffer.

  • In a 96-well UV-transparent plate, add the DHP-I enzyme solution.

  • Add the different concentrations of the inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DHP-I substrate to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 275 nm for Glycyldehydrophenylalanine) and continue to monitor the change in absorbance over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of DHP-I inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a suitable non-linear regression analysis.

DHP-I Inhibition Assay using LC-MS/MS

This highly sensitive and specific method measures the reduction in the formation of a metabolite from a DHP-I substrate.

Materials:

  • Rat or human kidney microsomes (as a source of DHP-I)

  • This compound and other test inhibitors

  • DHP-I substrate (e.g., a carbapenem antibiotic like imipenem)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system

Protocol:

  • Prepare kidney microsomes from homogenized renal tissue.

  • Prepare serial dilutions of this compound and other test inhibitors in phosphate buffer.

  • In microcentrifuge tubes, combine the kidney microsome suspension with the different concentrations of the inhibitors. Include a control group with no inhibitor.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the DHP-I substrate.

  • Incubate the reactions at 37°C for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the remaining substrate or the formed metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

DHP_I_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Carbapenem Carbapenem DHP_I DHP-I Carbapenem->DHP_I Hydrolysis Inactive_Metabolite Inactive Metabolite DHP_I->Inactive_Metabolite Cilastatin This compound Cilastatin->DHP_I Inhibition

Caption: DHP-I Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare DHP-I Enzyme (Purified or Microsomes) D Incubate Enzyme with Inhibitors A->D B Prepare this compound and Controls B->D C Prepare DHP-I Substrate E Initiate Reaction with Substrate C->E D->E F Monitor Reaction (Spectrophotometry or LC-MS/MS) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: In Vitro DHP-I Inhibition Assay Workflow.

Conclusion

This guide provides a framework for the in vitro validation of this compound's biological activity as a DHP-I inhibitor. The comparative data highlights its significance in protecting carbapenem antibiotics from degradation. The detailed experimental protocols offer researchers the necessary tools to independently assess its potency and contribute to the growing body of knowledge on this important pharmaceutical compound. Further research into the specific inhibitory activities of Cilastatin's stereoisomers will provide a more complete understanding of its structure-activity relationship.

References

A Comparative Guide to the Efficacy of (R,R)-Cilastatin and Other DPEP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydropeptidase-1 (DPEP-1), a zinc-dependent metalloenzyme, plays a multifaceted role in various physiological and pathological processes. Primarily recognized for its function in renal metabolism, particularly the degradation of the carbapenem antibiotic imipenem, DPEP-1 is also critically involved in the metabolism of leukotrienes and glutathione.[1][2] Emerging research has further implicated DPEP-1 in non-enzymatic functions, including leukocyte adhesion during inflammation and the regulation of ferroptosis, an iron-dependent form of programmed cell death.[1][3] This guide provides a comparative analysis of the efficacy of (R,R)-Cilastatin and other known DPEP-1 inhibitors, supported by available experimental data and detailed methodologies.

Overview of DPEP-1 Inhibitors

DPEP-1 inhibitors can be broadly categorized into two main classes based on their mechanism of action:

  • Enzymatic Inhibitors: These molecules, such as Cilastatin, directly interact with the active site of the DPEP-1 enzyme, preventing it from hydrolyzing its substrates.[4]

  • Non-Enzymatic Inhibitors: This class includes peptide-based inhibitors like LSALT and GFE-1, which primarily function by blocking the non-enzymatic roles of DPEP-1, such as its function as a leukocyte adhesion receptor.[3][5]

Quantitative Comparison of DPEP-1 Inhibitor Efficacy

A direct quantitative comparison of the inhibitory potency of various DPEP-1 inhibitors is challenged by the limited availability of standardized head-to-head studies. The following table summarizes the available data on the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for different DPEP-1 inhibitors. It is important to note that the specific stereoisomer of Cilastatin used in many studies is not explicitly stated, and is often referred to generically as Cilastatin. The (R,R)-enantiomer is the active form.

InhibitorTypeTargetParameterValueSpecies/Assay ConditionsReference(s)
Cilastatin Small MoleculeDPEP-1 (Enzymatic)KiData not available
DPEP-1 (Enzymatic)IC50Data not available[6]
This compound Small MoleculeDPEP-1 (Enzymatic)KiData not available
(S,S)-Cilastatin Small MoleculeDPEP-1 (Enzymatic)KiData not available
LSALT Peptide PeptideDPEP-1 (Adhesion)KdData not available
GFE-1 Peptide PeptideDPEP-1 (Adhesion)KiData not available

Note: The table highlights the current gap in publicly available, direct comparative quantitative data for the inhibitory efficacy of this compound versus other inhibitors.

Experimental Protocols

DPEP-1 Enzymatic Activity Assay (Leukotriene D4 Hydrolysis)

This assay measures the enzymatic activity of DPEP-1 by quantifying its ability to hydrolyze leukotriene D4 (LTD4) to leukotriene E4 (LTE4).[7][8]

Materials:

  • Purified DPEP-1 enzyme (from renal cortex or recombinant source)

  • Leukotriene D4 (LTD4) substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • DPEP-1 inhibitors (e.g., Cilastatin)

  • HPLC system with a C18 reverse-phase column

  • Quenching solution (e.g., methanol with an internal standard)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified DPEP-1 enzyme.

  • Pre-incubate the reaction mixture with various concentrations of the DPEP-1 inhibitor (or vehicle control) for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the LTD4 substrate to the reaction mixture.

  • Incubate the reaction for a defined period at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the amounts of LTD4 and the product, LTE4.

  • Calculate the percentage of LTD4 hydrolysis for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the enzyme for the substrate is known.

In Vitro Leukocyte Adhesion Assay

This cell-based assay evaluates the ability of DPEP-1 inhibitors to block the adhesion of leukocytes to endothelial cells, a process where DPEP-1 acts as an adhesion molecule.[3]

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Leukocytes (e.g., isolated human neutrophils)

  • Cell culture medium

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • DPEP-1 inhibitors (e.g., LSALT peptide, GFE-1, Cilastatin)

  • Chemoattractant (e.g., fMLP)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture HUVECs to confluence in a 96-well plate.

  • Label isolated leukocytes with a fluorescent dye.

  • Pre-treat the confluent HUVEC monolayer with the DPEP-1 inhibitors at various concentrations for a specified duration.

  • Add the fluorescently labeled leukocytes to the HUVEC monolayer.

  • Stimulate leukocyte adhesion by adding a chemoattractant.

  • Incubate for a defined period to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent leukocytes.

  • Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a fluorescence microscope or plate reader.

  • Calculate the percentage of inhibition of leukocyte adhesion for each inhibitor concentration compared to the untreated control.

  • Determine the IC50 value for the inhibition of leukocyte adhesion.

Signaling Pathways Involving DPEP-1

DPEP-1 in Leukocyte Adhesion and Inflammation

DPEP-1, expressed on the surface of endothelial cells, functions as a receptor for leukocytes, mediating their adhesion and transmigration into tissues during inflammation. This process is independent of its enzymatic activity. Inhibitors like the LSALT peptide specifically target this interaction.

DPEP1_Leukocyte_Adhesion cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte DPEP1 DPEP-1 Adhesion Adhesion & Transmigration DPEP1->Adhesion Leukocyte_Receptor Leukocyte Receptor Leukocyte_Receptor->DPEP1 Binds Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->DPEP1 Upregulates Inflammation Tissue Inflammation Adhesion->Inflammation LSALT LSALT Peptide LSALT->DPEP1 Inhibits Binding

Caption: DPEP-1 mediated leukocyte adhesion and its inhibition by LSALT peptide.

DPEP-1 in Ferroptosis

DPEP-1 contributes to the regulation of ferroptosis by participating in the metabolism of glutathione (GSH), a key antioxidant that protects cells from lipid peroxidation. By hydrolyzing glutathione, DPEP-1 can deplete intracellular GSH levels, sensitizing cells to ferroptosis.

DPEP1_Ferroptosis Glutathione Glutathione (GSH) DPEP1 DPEP-1 Glutathione->DPEP1 Substrate GSH_depletion GSH Depletion DPEP1->GSH_depletion Leads to GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_Peroxidation Lipid Peroxidation GPX4_inactivation->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cilastatin Cilastatin Cilastatin->DPEP1 Inhibits

Caption: Role of DPEP-1 in promoting ferroptosis via glutathione depletion.

Conclusion

This compound is a well-established enzymatic inhibitor of DPEP-1, primarily utilized to prevent the degradation of imipenem. However, the expanding understanding of DPEP-1's roles in inflammation and ferroptosis opens new avenues for the therapeutic application of its inhibitors. While direct quantitative comparisons of the efficacy of this compound against other DPEP-1 inhibitors, including its own stereoisomers and novel peptide-based inhibitors, are currently limited, the provided experimental protocols offer a framework for conducting such comparative studies. Further research is warranted to fully elucidate the comparative potency and therapeutic potential of different DPEP-1 inhibitors in various pathological contexts. The development of more specific and potent inhibitors, along with a deeper understanding of the distinct roles of DPEP-1's enzymatic and non-enzymatic functions, will be crucial for advancing the therapeutic targeting of this multifaceted enzyme.

References

Comparative Analysis of (R,R)-Cilastatin Cross-Reactivity with Metallo-Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

(R,R)-Cilastatin, a renal dehydropeptidase I (DHPI) inhibitor, is clinically used to prevent the degradation of the carbapenem antibiotic imipenem. Emerging evidence suggests that cilastatin and its analogs may exhibit inhibitory activity against bacterial metallo-beta-lactamases (MBLs), a diverse class of zinc-dependent enzymes that confer resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems. This guide provides a comparative overview of the known cross-reactivity of this compound with various MBLs, alongside its activity against its primary target, DHPI. Due to the limited availability of direct comparative studies in the existing literature, this guide also furnishes detailed experimental protocols to enable researchers to generate robust and comparable data for key MBLs.

Data Summary: this compound Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its target enzyme, human renal dehydropeptidase I (DHPI), and the metallo-beta-lactamase CphA from Aeromonas hydrophila. Currently, there is a lack of published data for the cross-reactivity of this compound with other clinically significant MBLs such as NDM-1, VIM-1, and IMP-1.

Enzyme TargetOrganism/SourceInhibitorInhibition MetricValueReference
Dehydropeptidase I (DHPI)Human KidneyThis compoundIC50~0.1 µM
Metallo-beta-lactamase CphAAeromonas hydrophilaCilastatinIC50~100 µM
New Delhi Metallo-beta-lactamase-1 (NDM-1)-This compound-Data Not Available-
Verona Integron-encoded Metallo-beta-lactamase-1 (VIM-1)-This compound-Data Not Available-
Imipenemase Metallo-beta-lactamase-1 (IMP-1)-This compound-Data Not Available-

Note: The provided IC50 value for CphA is an approximation based on the available literature. Further standardized testing is required for precise comparison.

Mechanism of Inhibition

Metallo-beta-lactamases rely on one or two zinc ions in their active site to catalyze the hydrolysis of the beta-lactam ring in antibiotics. The inhibitory mechanism of compounds like cilastatin against MBLs is thought to involve the chelation of these essential zinc ions, thereby inactivating the enzyme.[1][2] This is a plausible mechanism given the structure of cilastatin, which possesses functional groups capable of coordinating with metal ions.

G Proposed Mechanism of MBL Inhibition by this compound MBL Active Metallo-beta-lactamase (with Zn2+) Inactive_MBL Inactive MBL-Cilastatin Complex (Zn2+ chelated) MBL->Inactive_MBL Chelation of Zinc ion(s) Cilastatin This compound Cilastatin->Inactive_MBL

Caption: Proposed mechanism of MBL inhibition.

Experimental Protocols

To address the current data gap, this section provides a detailed, standardized protocol for determining the inhibitory activity of this compound against NDM-1, VIM-1, and IMP-1. This protocol is designed to ensure consistency and comparability of results across different laboratories.

Cloning, Expression, and Purification of MBLs

Objective: To produce highly pure and active recombinant NDM-1, VIM-1, and IMP-1 enzymes.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the genes encoding for mature NDM-1, VIM-1, and IMP-1 (without their signal peptides) with codon optimization for E. coli expression. Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) containing a hexahistidine (His6)-tag for purification.[3][4][5]

  • Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue incubation at 18°C for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)).

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His6-tagged MBL with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Further purify the eluted protein by size-exclusion chromatography using a column pre-equilibrated with storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 50 µM ZnCl2).

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

G MBL Expression and Purification Workflow cluster_0 Molecular Biology cluster_1 Protein Production cluster_2 Purification Gene_Synthesis Gene Synthesis (Codon Optimized) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Cell_Culture Cell Culture Transformation->Cell_Culture Induction IPTG Induction Cell_Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Ni_NTA Ni-NTA Affinity Chromatography Lysis->Ni_NTA SEC Size-Exclusion Chromatography Ni_NTA->SEC Purity_Check Purity & Concentration (SDS-PAGE, A280) SEC->Purity_Check G MBL Inhibition Assay Workflow Reagent_Prep Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) Plate_Setup Plate Setup (Add Inhibitor & Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (15 min, RT) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Nitrocefin) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 486 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) Measurement->Data_Analysis

References

(R,R)-Cilastatin: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Cilastatin is a potent and specific inhibitor of Dehydropeptidase-I (DPEP-1), a membrane-bound zinc metalloenzyme primarily located in the brush border of renal proximal tubular cells. This guide provides a comparative overview of the in vitro and in vivo activity of this compound, supported by experimental data, to aid in research and drug development. While direct in vitro to in vivo correlation (IVIVC) studies for this compound's activity are not extensively published, this guide synthesizes available data to offer a comprehensive comparison.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.

Table 1: Summary of In Vitro Activity of this compound

ParameterEnzymeValueSpeciesNotes
IC50 Renal Dehydropeptidase I (DPEP-1)0.1 µMNot SpecifiedDemonstrates potent, competitive, and reversible inhibition.[1]
IC50 Bacterial Metallo-β-lactamase (CphA)178 µMAeromonas hydrophilaShows significantly lower potency against bacterial enzymes compared to mammalian DPEP-1.

Table 2: Summary of In Vivo Activity and Effects of this compound

EndpointAnimal Model/Study PopulationDosage/ConcentrationObserved Effect
Nephroprotection Mice with contrast-induced acute kidney injuryNot specifiedPrevented oliguric renal injury and reduced serum creatinine levels.[2]
Neuro-Glio-Vascular Inflammation Modulation Rats with oxaliplatin-induced peripheral neurotoxicity150 mg/kg, intraperitoneallyModulated inflammation in the dorsal root ganglion.[3]
Reduction in Acute Kidney Injury (AKI) Incidence Meta-analysis of clinical studies (imipenem/cilastatin)Standard clinical dosesSignificantly reduced the incidence of AKI. The weighted mean difference in serum creatinine was -0.14 mg/dL.[4]
Urinary Peptide Excretion Patients with renal insufficiency500 mg (in combination with imipenem)Increased urinary excretion of certain amino acids, indicating inhibition of peptide metabolism.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques in the field, as specific detailed protocols from all cited studies are not fully available.

In Vitro Dehydropeptidase-I (DPEP-1) Inhibition Assay

This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of Cilastatin against DPEP-1.

1. Materials:

  • Purified Dehydropeptidase-I (DPEP-1) enzyme
  • This compound
  • DPEP-1 substrate (e.g., Glycyldehydrophenylalanine)
  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)
  • Spectrophotometer or fluorometer
  • 96-well microplates

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
  • Perform serial dilutions of the Cilastatin stock solution to create a range of concentrations.
  • In a 96-well plate, add the DPEP-1 enzyme and the different concentrations of Cilastatin to the wells. Include a control group with the enzyme but no inhibitor.
  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding the DPEP-1 substrate to all wells.
  • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.
  • Calculate the percentage of enzyme inhibition for each Cilastatin concentration relative to the control.
  • Plot the percentage of inhibition against the logarithm of the Cilastatin concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Nephroprotection Study in a Rodent Model

This protocol describes a general workflow for evaluating the nephroprotective effects of Cilastatin in a rat model of drug-induced kidney injury.

1. Animal Model:

  • Male Wistar rats (or other appropriate strain)
  • Induction of nephrotoxicity using an agent such as cisplatin or oxaliplatin.[3]

2. Experimental Groups:

  • Control Group: Receives vehicle only.
  • Nephrotoxic Agent Group: Receives the nephrotoxic drug.
  • Cilastatin Treatment Group: Receives the nephrotoxic drug and this compound.[3]

3. Procedure:

  • Acclimatize the animals for at least one week before the experiment.
  • Administer the nephrotoxic agent to the respective groups (excluding the control group).
  • Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 150 mg/kg, intraperitoneally, daily).[3]
  • Monitor the animals daily for clinical signs of toxicity.
  • Collect blood and urine samples at specified time points to measure markers of kidney function, such as serum creatinine and blood urea nitrogen (BUN).
  • At the end of the study, euthanize the animals and collect the kidneys for histological examination to assess tissue damage.

Mandatory Visualization

The following diagrams illustrate key concepts related to the activity of this compound.

G cluster_renal_tubule Renal Proximal Tubule Cell DPEP1 Dehydropeptidase-I (DPEP-1) Metabolites Inactive Metabolites DPEP1->Metabolites Substrate Dipeptide Substrates (e.g., Imipenem) Substrate->DPEP1 Metabolism Cilastatin This compound Cilastatin->DPEP1 Inhibition

Mechanism of this compound Action.

G start Start: Acclimatization of Animals grouping Randomization into Experimental Groups (Control, Toxin, Toxin + Cilastatin) start->grouping induction Induction of Nephrotoxicity (e.g., Cisplatin administration) grouping->induction treatment Administration of this compound induction->treatment monitoring Daily Monitoring (Clinical signs, body weight) treatment->monitoring sampling Sample Collection (Blood, Urine) monitoring->sampling analysis Biochemical Analysis (Serum Creatinine, BUN) sampling->analysis histology Endpoint: Euthanasia and Kidney Histopathology analysis->histology end End: Data Analysis histology->end

In Vivo Nephroprotection Study Workflow.

References

A Comparative Analysis of Imipenem/(R,R)-Cilastatin and Panipenem/Betamipron Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the efficacy of two prominent carbapenem antibiotic combinations: imipenem, co-administered with the renal dehydropeptidase-I (DHP-I) inhibitor (R,R)-cilastatin, and panipenem, paired with the renal tubular uptake inhibitor betamipron. This analysis is intended to inform research and development decisions by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

Imipenem/cilastatin and panipenem/betamipron are both broad-spectrum β-lactam antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria. Their clinical utility is enhanced by the co-administration of renal protective agents that inhibit the breakdown or uptake of the carbapenem in the kidneys, thereby reducing nephrotoxicity and increasing bioavailability.

In large, randomized clinical trials, panipenem/betamipron has demonstrated comparable clinical and bacteriological efficacy to imipenem/cilastatin in the treatment of respiratory and urinary tract infections in adults[1][2]. In vitro studies indicate that while both combinations have similar broad-spectrum activity, there are some variations in their potency against specific bacterial species. For instance, imipenem and panipenem show slightly greater activity against Gram-positive bacteria compared to other carbapenems like meropenem and biapenem[3]. Conversely, panipenem has been reported to be the most potent against penicillin-resistant Streptococcus pneumoniae[3].

Pharmacokinetic profiles of the two combinations are broadly similar, with both imipenem and panipenem exhibiting short elimination half-lives. The co-administered protective agents, cilastatin and betamipron, also have comparable half-lives to their respective antibiotic partners, ensuring simultaneous presence in the body.

This guide will delve into the specific data supporting these observations, providing a granular comparison of their in vitro activity, pharmacokinetic parameters, and clinical efficacy.

Data Presentation

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activity of imipenem and panipenem against a range of clinical isolates. The data is presented as MIC50 and MIC90 values (in µg/mL), representing the concentrations at which 50% and 90% of the tested strains are inhibited, respectively.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Methicillin-sensitive Staphylococcus aureus (MSSA) Imipenem<0.03 - 0.12<0.03<0.03[4]
Panipenem<0.03 - 0.12<0.03<0.03[4]
Methicillin-resistant Staphylococcus aureus (MRSA) Imipenem<0.03 - 640.1232[4]
Panipenem<0.03 - >640.25>64[4]
Streptococcus pneumoniae Imipenem<0.03 - 0.250.060.12[4]
Panipenem<0.03 - 0.12<0.030.06[4]
Escherichia coli Imipenem0.12 - 10.250.5[4]
Panipenem0.12 - 10.250.5[4]
Klebsiella pneumoniae Imipenem<0.03 - 20.120.5[4]
Panipenem<0.03 - 10.120.25[4]
Pseudomonas aeruginosa Imipenem0.25 - >64216[4]
Panipenem0.5 - >64832[4]
Acinetobacter anitratus Imipenem0.12 - 80.52[4]
Panipenem0.12 - 40.51[4]
Pharmacokinetic Parameters in Healthy Volunteers

This table outlines the key pharmacokinetic parameters of imipenem/cilastatin and panipenem/betamipron following intravenous administration in healthy adult volunteers.

ParameterImipenemCilastatinPanipenemBetamipronReference
Elimination Half-life (t1/2) (hours) ~1~1~1~1[1][5]
Plasma Clearance (CLp) (L/h) ~12.1 (per 1.73 m²)~12.4 (per 1.73 m²)Not explicitly statedNot explicitly stated[5]
Renal Clearance (CLr) Accounts for ~54% of CLpAccounts for ~69% of CLpNot explicitly statedNot explicitly stated[5]
Urinary Excretion (% of dose) ~70% (with cilastatin)~70-80%~30%Nearly all[1][5]
Volume of Distribution (Vd) (L) ~10.4Not explicitly statedNot explicitly statedNot explicitly stated[5]
Clinical Efficacy in Comparative Trials

The following table summarizes the clinical efficacy rates of imipenem/cilastatin and panipenem/betamipron in Phase II and III trials conducted in Japan for respiratory and urinary tract infections.

IndicationDrug CombinationClinical Efficacy Rate (%)Reference
Respiratory Infections Imipenem/Cilastatin73[3]
Panipenem/Betamipron79[3]
Urinary Tract Infections Imipenem/Cilastatin73[3]
Panipenem/Betamipron79[3]

It is important to note that while these trials provide a useful comparison, they were performed separately[3]. A review of clinical trials in Japan for respiratory infections reported efficacy rates of 79% for imipenem/cilastatin and 77% for panipenem/betamipron[3].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of imipenem and panipenem is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The standard method employed is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Test

  • Preparation of Antimicrobial Solutions: Stock solutions of imipenem and panipenem are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: A 96-well microtiter plate is used. Each well contains a specific concentration of the antibiotic. A standardized volume of the prepared bacterial inoculum is added to each well. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is observed as the absence of turbidity in the well.

In Vivo Efficacy Assessment in Animal Models

Animal infection models are crucial for evaluating the in vivo efficacy of antibiotics, providing insights into their performance in a biological system. The murine thigh infection model is a commonly used and well-characterized model for assessing the pharmacodynamics of carbapenems against various pathogens[6][7].

Protocol: Murine Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide prior to infection. This allows for the assessment of the antibiotic's efficacy with minimal interference from the host's immune system.

  • Infection: A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa or Acinetobacter baumannii) is injected into the thigh muscle of the mice[6].

  • Antibiotic Administration: At a specified time post-infection (e.g., 2 hours), treatment with the carbapenem (imipenem or panipenem) is initiated. The dosing regimen is designed to simulate human pharmacokinetic profiles.

  • Assessment of Efficacy: At various time points after the initiation of treatment (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) in the thigh homogenate is determined by plating serial dilutions on appropriate agar media.

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial load in the thighs of treated mice to that of untreated control mice. The results are often expressed as the change in log₁₀ CFU per thigh over the treatment period.

Signaling Pathways and Experimental Workflows

Mechanism of Renal Protection

Both cilastatin and betamipron protect the kidneys from the potential nephrotoxicity of their respective carbapenem partners by interacting with organic anion transporters (OATs) in the renal proximal tubules. This interaction prevents the accumulation of the antibiotic within the renal tubular cells.

Renal_Protection_Pathway cluster_blood Bloodstream cluster_tubule Renal Proximal Tubule Cell cluster_urine Urine Carbapenem_Blood Carbapenem (Imipenem or Panipenem) OAT Organic Anion Transporter (OAT) Carbapenem_Blood->OAT Uptake Excretion Excretion Carbapenem_Blood->Excretion Protector_Blood Protective Agent (Cilastatin or Betamipron) Protector_Blood->OAT Competitive Inhibition Protector_Blood->Excretion Carbapenem_Cell Carbapenem Accumulation (leading to nephrotoxicity) OAT->Carbapenem_Cell

Caption: Competitive inhibition of renal organic anion transporters (OATs) by cilastatin or betamipron.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_antibiotic->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

The comparative analysis of imipenem/(R,R)-cilastatin and panipenem/betamipron reveals two highly effective and broadly similar carbapenem-based therapeutic options. Both demonstrate excellent in vitro activity against a wide spectrum of clinically relevant bacteria and have shown comparable clinical efficacy in treating serious infections. The choice between these two agents may be guided by local antimicrobial susceptibility patterns, formulary availability, and cost considerations.

The nephroprotective mechanisms of both cilastatin and betamipron, through their interaction with renal organic anion transporters, are crucial for their safety profiles and represent a successful strategy in antibiotic drug development. Further head-to-head clinical trials with robust patient populations and standardized methodologies would be beneficial to delineate any subtle but clinically significant differences in their efficacy and safety profiles for specific indications and patient populations.

References

A Comparative Guide to the Nephroprotective Effects of (R,R)-Cilastatin and Other Renal Protective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nephroprotective effects of (R,R)-Cilastatin against other commonly employed renal protective agents. The information presented herein is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Introduction to this compound and its Nephroprotective Potential

This compound is the biologically active stereoisomer of Cilastatin. It is a potent inhibitor of dehydropeptidase-I (DPEP1), an enzyme primarily located in the brush border of renal proximal tubular cells.[1] DPEP1 is responsible for the metabolism of certain beta-lactam antibiotics, such as imipenem.[1] The co-administration of this compound with imipenem prevents the antibiotic's degradation, thereby increasing its efficacy and mitigating the risk of nephrotoxicity associated with high concentrations of imipenem metabolites.[1][2]

Beyond its role in antibiotic potentiation, this compound has demonstrated intrinsic nephroprotective properties against a variety of insults, including drug-induced nephrotoxicity and ischemia-reperfusion injury.[3][4] Its mechanisms of action are multifaceted, extending beyond DPEP1 inhibition to include the modulation of organic anion transporters (OATs) and megalin-mediated endocytosis, as well as exhibiting anti-inflammatory and anti-apoptotic effects.[2][3][4][5]

Quantitative Comparison of Nephroprotective Efficacy

The following tables summarize the quantitative data on the nephroprotective effects of this compound and other agents from various studies. It is important to note that direct head-to-head clinical trials comparing this compound with other nephroprotective agents like SGLT2 inhibitors or ACE inhibitors are limited. Therefore, this comparison is largely based on data from separate studies.

Table 1: Nephroprotective Effects of this compound in Drug-Induced Nephrotoxicity

Nephrotoxic AgentStudy TypeKey FindingsReference
Cisplatin Animal (Rat)This compound co-administration significantly reduced serum creatinine and BUN levels compared to cisplatin alone.[4]
Gentamicin Animal (Rat)This compound treatment prevented the increase in serum creatinine and BUN and reduced tubular damage.[4]
Vancomycin In vitroThis compound protected human kidney cells from vancomycin-induced apoptosis and cell death.[1]
Cyclosporine A Animal (Rat)Co-treatment with this compound ameliorated cyclosporine A-induced renal vasoconstriction and tubular necrosis.[4]
Imipenem Human (Meta-analysis)Imipenem/(R,R)-Cilastatin was associated with a lower risk of acute kidney injury (AKI) compared to comparators (pooled RR 0.52).[3]
Imipenem Human (Meta-analysis)Treatment with imipenem/(R,R)-Cilastatin resulted in a lower serum creatinine concentration (weighted mean difference -0.14 mg/dL).[3][4]

Table 2: Nephroprotective Effects of Other Renal Protective Agents

Agent ClassMechanism of ActionKey Findings in NephroprotectionReference
ACE Inhibitors (e.g., Ramipril) Inhibit angiotensin-converting enzyme, reducing angiotensin II levels and intraglomerular pressure.Reduce albuminuria and slow the progression of diabetic nephropathy.[6]
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan) Block the AT1 receptor, preventing the effects of angiotensin II.Similar to ACE inhibitors, they reduce proteinuria and protect against the progression of chronic kidney disease (CKD).[6]
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) Inhibit sodium-glucose cotransporter 2 in the proximal tubule, promoting glycosuria and reducing glomerular hyperfiltration.Reduce the risk of CKD progression and end-stage renal disease in patients with and without type 2 diabetes.[7]

Signaling Pathways and Mechanisms of Action

The nephroprotective effects of this compound are mediated through several interconnected pathways.

Inhibition of Dehydropeptidase-I (DPEP1)

The primary mechanism of this compound is the inhibition of DPEP1 in the renal proximal tubules. This prevents the metabolism of certain drugs, like imipenem, into potentially nephrotoxic byproducts.

DPEP1_Inhibition Nephrotoxic_Drug Nephrotoxic Drug (e.g., Imipenem) DPEP1 Dehydropeptidase-I (DPEP1) Nephrotoxic_Drug->DPEP1 Metabolism Toxic_Metabolites Toxic Metabolites DPEP1->Toxic_Metabolites Proximal_Tubule_Cell Proximal Tubule Cell Toxic_Metabolites->Proximal_Tubule_Cell Uptake Cell_Injury Cell Injury / Necrosis Proximal_Tubule_Cell->Cell_Injury RR_Cilastatin This compound RR_Cilastatin->DPEP1 Inhibits

Figure 1: Inhibition of DPEP1 by this compound.
Modulation of Cellular Uptake and Efflux

This compound has been shown to interact with other transport systems in the proximal tubule, which contributes to its broad nephroprotective effects.

Cellular_Transport_Modulation cluster_Proximal_Tubule Proximal Tubule Cell Megalin Megalin Cell_Injury Cell Injury Megalin->Cell_Injury OATs Organic Anion Transporters (OATs) OATs->Cell_Injury Nephrotoxins Nephrotoxins (e.g., Gentamicin, Cisplatin) Nephrotoxins->Megalin Endocytosis Nephrotoxins->OATs Uptake RR_Cilastatin This compound RR_Cilastatin->Megalin Inhibits RR_Cilastatin->OATs Inhibits

Figure 2: Modulation of Megalin and OATs by this compound.
Downstream Cellular Effects

The inhibition of nephrotoxin uptake and other direct effects of this compound lead to the attenuation of downstream cellular injury pathways.

Downstream_Effects Nephrotoxic_Insult Nephrotoxic Insult ROS_Production Reactive Oxygen Species (ROS) Production Nephrotoxic_Insult->ROS_Production Inflammation Inflammation (e.g., Leukocyte Infiltration) Nephrotoxic_Insult->Inflammation Apoptosis Apoptosis Nephrotoxic_Insult->Apoptosis RR_Cilastatin This compound RR_Cilastatin->ROS_Production Reduces RR_Cilastatin->Inflammation Reduces RR_Cilastatin->Apoptosis Reduces Cell_Survival Cell Survival and Renal Function ROS_Production->Cell_Survival Inflammation->Cell_Survival Apoptosis->Cell_Survival

Figure 3: Attenuation of Downstream Cellular Injury by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of nephroprotective agents are provided below.

Cisplatin-Induced Nephrotoxicity Model in Rats

This protocol is designed to induce acute kidney injury in rats to test the efficacy of nephroprotective agents.

Materials:

  • Male Wistar rats (200-250 g)

  • Cisplatin (cis-diamminedichloroplatinum II)

  • This compound or other test agent

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Blood collection tubes (with anticoagulant for plasma, without for serum)

  • Reagents for biochemical analysis (BUN, creatinine)

  • Histology supplies (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, free access to food and water).

  • Grouping: Divide the animals into experimental groups (e.g., Control, Cisplatin alone, Cisplatin + this compound).

  • Drug Administration:

    • Administer the test agent (e.g., this compound) or vehicle to the respective groups for a predetermined period before cisplatin injection.

    • Induce nephrotoxicity by a single intraperitoneal injection of cisplatin (typically 5-7 mg/kg).

  • Monitoring and Sample Collection:

    • Monitor body weight and general health daily.

    • House rats in metabolic cages for 24-hour urine collection at specified time points.

    • Collect blood samples via tail vein or cardiac puncture at the end of the experiment (e.g., 72 hours post-cisplatin).

  • Biochemical Analysis:

    • Centrifuge blood to separate serum or plasma.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels using standard biochemical assays.

  • Histopathological Examination:

    • Euthanize the animals and perfuse the kidneys with saline, followed by 10% neutral buffered formalin.

    • Excise the kidneys, fix in formalin, process, and embed in paraffin.

    • Section the kidneys (4-5 µm) and stain with hematoxylin and eosin (H&E).

    • Examine the sections under a light microscope for signs of tubular necrosis, cast formation, and inflammation.

In Vitro Nephrotoxicity Assay using Renal Tubular Cells

This protocol assesses the cytotoxicity of nephrotoxic agents and the protective effect of test compounds on cultured renal cells.

Materials:

  • Human kidney proximal tubular epithelial cells (e.g., HK-2 cell line)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nephrotoxic agent (e.g., cisplatin, gentamicin)

  • This compound or other test agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the renal tubular cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Pre-treat the cells with various concentrations of the test agent (e.g., this compound) for a specified duration (e.g., 1-2 hours).

    • Add the nephrotoxic agent to the wells and co-incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the culture medium.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot dose-response curves to determine the protective effect of the test agent.

Conclusion

This compound demonstrates significant nephroprotective effects, primarily through the inhibition of dehydropeptidase-I and modulation of other renal transport mechanisms. This leads to a reduction in the accumulation of nephrotoxic substances and the attenuation of downstream inflammatory and apoptotic pathways. While direct comparative data with other established nephroprotective agents like ACE inhibitors, ARBs, and SGLT2 inhibitors are not yet widely available, the existing evidence strongly supports the potential of this compound as a valuable therapeutic option for the prevention and mitigation of acute kidney injury, particularly in the context of drug-induced nephrotoxicity. Further head-to-head clinical trials are warranted to definitively establish its comparative efficacy in a broader range of renal diseases.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for (R,R)-Cilastatin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of (R,R)-Cilastatin. The information presented is based on a comprehensive review of published analytical methods and validation data.

Introduction

This compound is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Both HPLC-UV and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide aims to assist researchers in selecting the most appropriate method for their specific needs by presenting a side-by-side comparison of their performance characteristics, supported by experimental data from various studies.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS analyses of cilastatin are outlined below. These protocols are synthesized from multiple published methods and represent typical experimental conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of cilastatin.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to prepare a stock solution. Further dilute to obtain a series of calibration standards.

  • Sample Solution (from formulation): Reconstitute the formulation with a known volume of diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Sample Solution (from biological matrix): Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma/serum sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected and injected into the HPLC system.

Chromatographic Conditions:

Parameter Typical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection Wavelength 210 nm or 265 nm

| Injection Volume | 10-20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for bioanalytical applications where low concentrations of the analyte are expected.

Sample Preparation:

  • Standard and Sample Solutions: Similar to the HPLC-UV method, with the addition of an internal standard (IS) to all samples and standards to correct for matrix effects and variations in instrument response. Meropenem is a commonly used internal standard for cilastatin analysis.[1]

  • Protein Precipitation: This is the most common sample preparation technique for plasma samples, as described for the HPLC-UV method.

LC-MS/MS Conditions:

Parameter Typical Value
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of water with a modifier (e.g., 0.15% formic acid) and an organic solvent (e.g., methanol) in a gradient elution.[1]
Flow Rate 0.8 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Mass Transitions (MRM) Precursor ion (m/z) → Product ion (m/z). For Cilastatin: m/z 359.7 → 97.0[1]
Internal Standard (Meropenem) m/z 384.1 → 141.1[1]

| Ion Source Temperature | ~500°C |

Performance Characteristics: A Comparative Summary

The following table summarizes the quantitative performance data for HPLC-UV and LC-MS/MS methods for the analysis of cilastatin, based on published validation studies.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 117.1 - 585.3 µg/mL[2]0.1 - 100.0 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]> 0.99[1]
Accuracy (% Recovery) 98.8% - 99.2%[2]95.3% - 108.5%[1]
Precision (%RSD) < 2.0%[2]< 9.3%[1]
Limit of Detection (LOD) ~0.3 - 0.5 µg/mL[3]Not explicitly stated, but significantly lower than HPLC-UV
Limit of Quantification (LOQ) ~1.0 µg/mL (estimated)0.1 µg/mL[1]

Visualizing the Workflow and Comparison

To better illustrate the processes and highlight the key differences, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection cluster_data Data Analysis start Sample (this compound) prep Standard/Sample Preparation (Dilution, Protein Precipitation) start->prep is Internal Standard Addition (for MS) prep->is LC-MS/MS Path hplc HPLC System prep->hplc HPLC-UV Path ms LC-MS/MS System is->ms uv UV Detector hplc->uv mass_spec Mass Spectrometer (Tandem MS) ms->mass_spec data_analysis Quantification (Peak Area vs. Concentration) uv->data_analysis mass_spec->data_analysis

Caption: Experimental workflow for the analysis of this compound.

comparison_diagram center This compound Analysis hplc HPLC-UV center->hplc ms LC-MS/MS center->ms hplc_cost Lower Cost hplc->hplc_cost hplc_robust Robust & Widely Available hplc->hplc_robust hplc_sensitivity Moderate Sensitivity hplc->hplc_sensitivity ms_cost Higher Cost & Complexity ms->ms_cost ms_sensitivity High Sensitivity & Selectivity ms->ms_sensitivity ms_matrix Prone to Matrix Effects ms->ms_matrix

Caption: Key characteristics of HPLC-UV vs. LC-MS/MS for Cilastatin.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends primarily on the specific requirements of the application.

  • HPLC-UV is a reliable, cost-effective, and robust method suitable for routine quality control and analysis of formulations where the concentration of cilastatin is relatively high. Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices where cilastatin concentrations can be very low. The ability to use an internal standard effectively mitigates matrix effects, leading to highly accurate and precise results, albeit at a higher operational cost and complexity.

Ultimately, a thorough validation of the chosen method according to the relevant regulatory guidelines (e.g., ICH) is essential to ensure the reliability and accuracy of the analytical data.

References

Head-to-head comparison of different (R,R)-Cilastatin synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the primary synthetic routes to (R,R)-Cilastatin is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic strategies, supported by available experimental data, to inform process development and optimization.

Introduction to this compound

Cilastatin, chemically known as [R-[R,S-(Z)]]-7-[(2-amino-2-carboxyethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]-2-heptenoic acid, is a renal dehydropeptidase inhibitor. It is co-administered with the carbapenem antibiotic imipenem to prevent its degradation by dehydropeptidase-I in the kidneys, thereby increasing its efficacy and protecting against potential nephrotoxicity. The stereochemistry of Cilastatin, particularly the (R,R) configuration, is crucial for its biological activity. This guide focuses on the synthesis of this specific stereoisomer.

Overview of Synthetic Strategies

The synthesis of this compound predominantly involves the condensation of a chiral cyclopropanecarboxamide side chain with a functionalized 7-carbon backbone, followed by the introduction of the L-cysteine moiety. The key variations in the synthetic routes lie in the nature of the heptenoic acid derivative used, the method of coupling with L-cysteine, and the strategies for purification and isomerization of the undesired E-isomer to the therapeutically active Z-isomer.

Head-to-Head Comparison of Synthesis Routes

The following table summarizes the quantitative data for different prominent synthesis routes for this compound, based on publicly available information.

Parameter Route 1: The Graham D.W. et al. Method Route 2: The Shi Xiaohua et al. Method Route 3: The Ouyang Luo et al. Method Route 4: The Kumar Y. et al. Method
Key Intermediate 7-chloro-2-oxoheptanoic acid ethyl ester(Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid(Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester(Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid
Overall Yield 19.7%[1]18.3%[1]74.1%[1]32.2%[1]
Final Purity High (not specified)>98.5%[2]High (not specified)>99.5%[2]
Key Reagents p-toluenesulfonic acid, L-cysteine HCl, NaOH[1]L-cysteine HCl[1]L-cysteine HCl, triethylamine, THF[1]L-cysteine HCl, HCl for isomerization[1][2]
Purification Method Ion-exchange chromatography[1]Solvent purification[2]Not specifiedNon-ionic resin chromatography[1]
Isomerization pH 3.0 with HCl[1]Not explicitly detailedNot specifiedpH 0.5-1.5 with HCl at 90-95 °C[1][2]

Experimental Protocols

Route 1: Synthesis via 7-chloro-2-oxoheptanoic acid ethyl ester

This route, one of the earlier methods, involves a multi-step process starting with the condensation of 7-chloro-2-oxoheptanoic acid ethyl ester and (S)-2,2-dimethylcyclopropanecarboxamide.

Step 1: Synthesis of (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester

  • A mixture of 7-chloro-2-oxoheptanoic acid ethyl ester and (S)-2,2-dimethylcyclopropanecarboxamide is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid. Water is removed azeotropically.

  • The resulting product is then hydrolyzed using aqueous NaOH to yield the corresponding carboxylic acid.

Step 2: Condensation with L-cysteine

  • The carboxylic acid intermediate is condensed with L-cysteine hydrochloride in an aqueous solution of sodium hydroxide to afford Cilastatin. This reaction initially produces a mixture of Z and E isomers.

Step 3: Isomerization and Purification

  • The pH of the reaction mixture is adjusted to 3.0 with hydrochloric acid to facilitate the isomerization of the E-isomer to the desired Z-isomer.

  • The final product is isolated and purified using ion-exchange chromatography.[1]

Route 3: High-Yield Synthesis using Triethylamine

This route offers a significantly higher yield through the use of an organic base and solvent system.

Step 1: Condensation Reaction

  • (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester and L-cysteine hydrochloride are reacted in tetrahydrofuran (THF) at 80°C.

  • Triethylamine is used as the base.

Step 2: Isolation

  • The product, Cilastatin sodium, is isolated from the reaction mixture. This method is noted for its mild conditions and operational simplicity.[1]

Route 4: Isomerization-Focused Synthesis

This route emphasizes the isomerization step to maximize the yield of the Z-isomer.

Step 1: Condensation

  • (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid is reacted with L-cysteine hydrochloride under alkaline conditions.

Step 2: Isomerization

  • The pH of the solution is adjusted to 0.5-1.5 with hydrochloric acid.

  • The mixture is heated to 90-95°C to drive the isomerization from the E to the Z form.

Step 3: Purification

  • The crude Cilastatin is purified using a non-ionic adsorbent resin, followed by crystallization to obtain the final product.[1][2]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Route1 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Steps 7-chloro-2-oxoheptanoic acid ethyl ester 7-chloro-2-oxoheptanoic acid ethyl ester Condensation (p-TSA, Toluene) Condensation (p-TSA, Toluene) 7-chloro-2-oxoheptanoic acid ethyl ester->Condensation (p-TSA, Toluene) (S)-2,2-dimethylcyclopropanecarboxamide (S)-2,2-dimethylcyclopropanecarboxamide (S)-2,2-dimethylcyclopropanecarboxamide->Condensation (p-TSA, Toluene) Hydrolysis (NaOH) Hydrolysis (NaOH) Condensation (p-TSA, Toluene)->Hydrolysis (NaOH) (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid Hydrolysis (NaOH)->(S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid Condensation with L-cysteine HCl (NaOH) Condensation with L-cysteine HCl (NaOH) (S)-7-chloro-2-(2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid->Condensation with L-cysteine HCl (NaOH) Isomerization (pH 3.0) Isomerization (pH 3.0) Condensation with L-cysteine HCl (NaOH)->Isomerization (pH 3.0) Purification (Ion-exchange) Purification (Ion-exchange) Isomerization (pH 3.0)->Purification (Ion-exchange) This compound This compound Purification (Ion-exchange)->this compound

Caption: Workflow for the synthesis of this compound via the Graham D.W. et al. route.

Route3 cluster_start_r3 Starting Materials cluster_reaction_r3 One-Pot Condensation cluster_product_r3 Final Product Intermediate_Ester (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester Reaction Condensation (Triethylamine, THF, 80°C) Intermediate_Ester->Reaction L-cysteine HCl L-cysteine HCl L-cysteine HCl->Reaction Final_Product This compound Sodium Reaction->Final_Product

Caption: High-yield synthesis of this compound Sodium as described by Ouyang Luo et al.

Route4 cluster_start_r4 Starting Materials cluster_process_r4 Reaction and Isomerization cluster_purification_r4 Purification Intermediate_Acid (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid Condensation Condensation (Alkaline conditions) Intermediate_Acid->Condensation L-cysteine HCl L-cysteine HCl L-cysteine HCl->Condensation Isomerization Isomerization (pH 0.5-1.5, 90-95°C) Condensation->Isomerization Purification Non-ionic resin chromatography Isomerization->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound with a dedicated high-temperature isomerization step.

Conclusion

The choice of a synthetic route for this compound depends on a balance of factors including overall yield, process complexity, cost of reagents, and the scalability of the process. The method described by Ouyang Luo et al. appears to offer a significant advantage in terms of yield. However, for industrial production, factors such as the ease of purification and the ability to control the isomeric purity are paramount. The route described by Kumar Y. et al., with its specific focus on a high-temperature isomerization step and non-ionic resin purification, may offer better control over the final product's purity profile, which is a critical consideration for an active pharmaceutical ingredient. Further process optimization and a detailed cost analysis would be necessary to determine the most suitable route for a given application.

References

Benchmarking (R,R)-Cilastatin: A Comparative Guide to Performance in Biochemical and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R,R)-Cilastatin's performance in direct enzyme inhibition and cell-based functional assays. Detailed experimental data and methodologies are presented to facilitate informed decisions in experimental design and data interpretation.

This compound is a potent and specific inhibitor of Dehydropeptidase-I (DPEP1), a membrane-bound zinc-dependent metalloproteinase highly expressed in the brush border of renal proximal tubules. Its primary clinical application is in combination with the carbapenem antibiotic imipenem. By inhibiting DPEP1-mediated hydrolysis of imipenem in the kidneys, Cilastatin increases the antibiotic's bioavailability and mitigates its potential nephrotoxicity.[1][2] This guide delves into two distinct in vitro assay formats to characterize the inhibitory activity of this compound: a direct biochemical enzyme inhibition assay and a cell-based nephroprotection assay.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound in both a biochemical and a cell-based assay format, allowing for a direct comparison of its potency and efficacy in different experimental contexts.

Parameter Biochemical Assay (Enzyme Inhibition) Cell-Based Assay (Nephroprotection)
Target Purified Human Renal Dipeptidase-I (DPEP1)Human Kidney Cells (HK-2, HEK293T)
Readout Inhibition of DPEP1 enzymatic activityIncreased cell viability in the presence of a nephrotoxic agent
Potency Metric Inhibition Constant (Ki)Effective Protective Concentration
This compound Performance 0.7 µM [3]~279 µM (100 µg/mL)

Note: The effective protective concentration from the cell-based assay was converted from µg/mL to µM for comparative purposes, using the molecular weight of Cilastatin sodium (380.43 g/mol ).

Mechanism of Action: DPEP1 Inhibition

Cilastatin exerts its effects by competitively inhibiting the enzymatic activity of Dehydropeptidase-I. DPEP1 is responsible for the hydrolysis of various dipeptides and, relevant to its clinical use, the degradation of certain β-lactam antibiotics like imipenem. By blocking DPEP1, Cilastatin prevents the inactivation of imipenem, leading to higher systemic concentrations and enhanced therapeutic efficacy.

cluster_0 Renal Proximal Tubule Cell cluster_1 Mechanism of Inhibition Imipenem Imipenem DPEP1 DPEP1 Imipenem->DPEP1 Hydrolysis DPEP1_inhibited DPEP1 (Inhibited) Imipenem->DPEP1_inhibited No Hydrolysis Inactive Metabolites Inactive Metabolites DPEP1->Inactive Metabolites Cilastatin Cilastatin Cilastatin->DPEP1

Figure 1: Mechanism of Cilastatin's inhibition of DPEP1-mediated imipenem hydrolysis.

Experimental Protocols

Biochemical Assay: DPEP1 Enzyme Inhibition

This protocol describes a method to determine the inhibitory activity of this compound against purified human renal dipeptidase (DPEP1) using a spectrophotometric approach.

Objective: To determine the inhibition constant (Ki) of this compound for DPEP1.

Materials:

  • Purified human renal dipeptidase (DPEP1)

  • This compound

  • Imipenem (or another suitable β-lactam substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • UV/Vis Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of DPEP1 and Cilastatin in the assay buffer.

  • Reaction Mixture: In a suitable microplate or cuvette, combine the assay buffer, varying concentrations of Cilastatin, and the DPEP1 enzyme.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the substrate (imipenem) to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the hydrolysis of the β-lactam ring of the substrate by measuring the change in absorbance at a specific wavelength over time. For imipenem, this is typically monitored in the UV range.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., competitive inhibition) to calculate the Ki value.

start Start prep Prepare Reagents (DPEP1, Cilastatin, Substrate) start->prep mix Mix DPEP1 and Cilastatin in Assay Buffer prep->mix incubate Pre-incubate mix->incubate add_sub Add Substrate incubate->add_sub measure Measure Absorbance Change (Kinetic Read) add_sub->measure analyze Calculate Ki Value measure->analyze end End analyze->end

Figure 2: Workflow for the DPEP1 biochemical inhibition assay.
Cell-Based Assay: Nephroprotection

This protocol outlines a cell-based assay to evaluate the protective effect of this compound against drug-induced cytotoxicity in human kidney cells.

Objective: To determine the effective concentration of this compound that protects kidney cells from a nephrotoxic agent.

Materials:

  • Human kidney cell lines (e.g., HK-2 or HEK293T)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nephrotoxic agent (e.g., cisplatin, vancomycin, or gentamicin)

  • This compound

  • Cell viability reagent (e.g., CCK-8 or MTT)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the human kidney cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the nephrotoxic agent at a concentration known to induce significant cell death (e.g., its IC50 concentration). Co-treat a set of wells with the nephrotoxic agent and varying concentrations of this compound. Include control wells with untreated cells and cells treated with only the nephrotoxic agent or Cilastatin.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: After a further incubation period, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the effective concentration of Cilastatin that provides significant protection against the nephrotoxic agent-induced cell death.

start Start seed Seed Kidney Cells in 96-well Plate start->seed treat Treat with Nephrotoxin +/- Cilastatin seed->treat incubate Incubate (24-48h) treat->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Calculate Cell Viability measure->analyze end End analyze->end

Figure 3: Workflow for the cell-based nephroprotection assay.

Conclusion

This guide demonstrates that both biochemical and cell-based assays are valuable tools for characterizing the performance of this compound. The biochemical assay provides a direct measure of the inhibitor's potency against its purified target enzyme, DPEP1, yielding a specific inhibition constant (Ki). In contrast, the cell-based assay offers a more physiologically relevant context, assessing the functional consequence of DPEP1 inhibition in a cellular system, specifically its ability to protect kidney cells from toxic insults. The significant difference in the effective concentrations between the two assays highlights the importance of considering the experimental context when interpreting inhibitor performance data. While the biochemical assay indicates high potency at the molecular level, the cell-based assay reflects the concentration required to achieve a desired functional outcome in a more complex biological environment, which may be influenced by factors such as cell permeability and off-target effects. Researchers should select the assay format that best aligns with their specific research questions, whether it is to understand the direct enzyme-inhibitor interaction or to evaluate the inhibitor's efficacy in a more complex biological system.

References

Safety Operating Guide

Navigating the Safe Disposal of (R,R)-Cilastatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (R,R)-Cilastatin, a renal dehydropeptidase inhibitor often used in combination with β-lactam antibiotics, requires meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or chemical goggles, impervious gloves (such as nitrile or natural rubber), and a lab coat or protective garment.[1] All handling of this compound should be performed in a well-ventilated area to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as chemical waste and handled in accordance with all local, state, and federal regulations.[2] Laboratory-scale chemical neutralization protocols are not provided in safety data sheets; therefore, professional disposal is the required route.

  • Segregation of Waste:

    • All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and PPE, should be collected in a designated and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Use only approved, sealable containers for waste collection. Ensure containers are in good condition and compatible with this compound.

    • Label the waste container clearly with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Handling Spills:

    • In the event of a minor spill, clean it up immediately using dry cleanup procedures to avoid generating dust.[3]

    • Sweep or vacuum up the spilled material and place it in the designated hazardous waste container.[3][4]

    • For major spills, evacuate the area and alert your institution's emergency responders, providing them with the location and nature of the hazard.[3]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

    • Disposal will be carried out by a licensed chemical destruction plant or an approved waste disposal facility, likely through incineration.[2][3]

Quantitative Data and Safety Parameters

While specific quantitative limits for disposal are determined by regulations, the following table summarizes key safety and handling information for this compound.

ParameterInformationSource
Personal Protective Equipment Safety glasses, chemical goggles, impervious gloves, lab coat.[1]
Incompatible Materials Strong oxidizing agents.[3]
Spill Cleanup Procedure Use dry cleanup methods; avoid generating dust.[3]
Recommended Disposal Method Incineration at an approved facility.[2][3]
Regulatory Compliance Must adhere to local, state, and federal regulations.[2]

Experimental Protocols

Safety data sheets and regulatory guidelines do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory level. The mandated procedure is the collection and disposal of the chemical waste by a licensed and approved waste management facility.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate spill Spill Occurs? cleanup Follow Spill Cleanup Protocol (Dry Method, No Dust) spill->cleanup Yes storage Store Securely in a Cool, Dry, Ventilated Area spill->storage No container Place in Labeled, Sealable Hazardous Waste Container cleanup->container segregate->container container->spill contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment for Handling (R,R)-Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (R,R)-Cilastatin, ensuring operational safety and regulatory compliance.

This compound and its sodium salt are valuable compounds in pharmaceutical research. As with any active pharmaceutical ingredient (API), proper handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to be aware of the following hazards:

  • Serious Eye Irritation: Contact with eyes can cause significant irritation.

  • Respiratory Sensitization: Inhalation of dust particles may lead to allergy or asthma-like symptoms.

  • Skin Sensitization: May cause an allergic skin reaction upon contact.

  • Suspected Reproductive Toxicity: It is suspected of damaging the unborn child.

  • Target Organ Damage: May cause damage to the kidneys through prolonged or repeated exposure.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound in a laboratory setting.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from dust particles and splashes.
Skin Protection Nitrile or natural rubber gloves. A disposable lab coat or a protective laboratory coat is required.To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is recommended if handling procedures may generate dust or if adequate ventilation is not available.To prevent inhalation of airborne particles.

Occupational Exposure Limits

As of the latest data, a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. In the absence of a specific OEL, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) as a conservative measure.

JurisdictionExposure Limit (Respirable Fraction)
US - Wyoming5 mg/m³
US - Michigan5 mg/m³

It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance on occupational exposure limits.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound sodium salt. This procedure should be performed in a designated area, such as a chemical fume hood, to minimize exposure risk.

Materials:

  • This compound sodium salt powder

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Calibrated balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Sterile, sealed storage vials

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the balance with the weighing paper or boat. Carefully weigh the desired amount of this compound sodium salt. Avoid generating dust.

  • Solubilization: Transfer the weighed powder to the volumetric flask. Add a portion of the solvent and gently swirl to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution.

  • Final Volume: Once the powder is completely dissolved, add the solvent to the final desired volume.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, clearly labeled storage vials. Store at the recommended temperature (e.g., -20°C or -80°C) to maintain stability.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection. The following workflows provide a step-by-step guide for operational procedures and waste management.

operational_workflow Operational Workflow for Handling this compound prep Preparation - Don PPE - Verify fume hood function weigh Weighing - Use designated balance - Minimize dust generation prep->weigh Proceed with caution dissolve Dissolution - In fume hood - Use appropriate solvent weigh->dissolve transfer Transfer & Storage - Aliquot into sealed vials - Label clearly dissolve->transfer cleanup Decontamination & Cleanup - Clean work surfaces - Dispose of contaminated materials transfer->cleanup

Caption: A flowchart illustrating the safe handling of this compound from preparation to cleanup.

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

disposal_workflow Disposal Plan for this compound Waste start Waste Generation - Unused this compound - Contaminated labware - Contaminated PPE segregate Segregation - Collect in designated, sealed waste containers start->segregate label Labeling - Clearly label as 'Hazardous Chemical Waste' with contents segregate->label store Temporary Storage - Store in a secure, designated area label->store dispose Final Disposal - Arrange for pickup by certified hazardous waste disposal service - Follow institutional and local regulations store->dispose

Caption: A step-by-step guide for the safe and compliant disposal of this compound waste.

Disposal of Small Quantities: For minor spills or residual amounts on labware, decontaminate the surface with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

Disposal of Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. The preferred method of disposal is incineration by a licensed hazardous waste management company.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.